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  • Product: Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate
  • CAS: 1033194-62-5

Core Science & Biosynthesis

Foundational

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate Synthesis Pathway: An In-Depth Technical Guide

Executive Summary & Rationale The quinoline-4-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure in kinase inhibitors, anti-tuberculosis agents, and dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The quinoline-4-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure in kinase inhibitors, anti-tuberculosis agents, and dihydroorotate dehydrogenase (DHODH) inhibitors[1]. Specifically, tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5) acts as a highly versatile, orthogonally protected building block.

The rationale behind this specific substitution pattern is twofold:

  • The 6-chloro substituent provides a robust handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

  • The tert-butyl ester ensures extreme steric shielding, protecting the carboxylic acid against nucleophilic attack and strongly basic conditions during multi-step syntheses. Crucially, it allows for selective, mild deprotection under acidic conditions (e.g., using Trifluoroacetic acid) without disturbing the quinoline core[2].

Retrosynthetic Strategy

The synthesis of this molecule relies on a convergent, two-step sequence designed to maximize yield while avoiding the purification bottlenecks common in zwitterionic heterocyclic chemistry.

  • Core Construction: The quinoline core is built via the Pfitzinger reaction, condensing 5-chloroisatin with acetone under strongly basic conditions to yield the intermediate 6-chloro-2-methylquinoline-4-carboxylic acid[3].

  • Protection: The resulting acid is esterified to the tert-butyl ester. Because traditional Fischer esterification fails due to the steric bulk of the tert-butyl group and the basicity of the quinoline nitrogen, milder coupling conditions utilizing Di-tert-butyl dicarbonate (Boc₂O) are employed[4].

Retrosynthesis Target Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate Acid 6-chloro-2-methylquinoline-4-carboxylic acid Target->Acid Esterification (Retrosynthetic) Isatin 5-chloroisatin Acid->Isatin Pfitzinger Reaction Acetone Acetone Acid->Acetone

Retrosynthetic analysis of tert-butyl 6-chloro-2-methylquinoline-4-carboxylate.

Step 1: Pfitzinger Cyclization

Mechanistic Causality

The Pfitzinger reaction is initiated by the alkaline hydrolysis of the pyrrolidinone ring of 5-chloroisatin. Potassium hydroxide (KOH) is strictly preferred over NaOH because the resulting potassium 2-amino-5-chlorophenylglyoxylate intermediate exhibits superior solubility in the aqueous reaction matrix, preventing premature precipitation[3]. Acetone acts as both the nucleophile and the co-solvent. The alpha-methyl group of acetone undergoes condensation with the newly formed aniline amine to form a Schiff base (imine). Subsequent intramolecular aldol condensation between the imine's active alpha-methylene and the benzylic ketone drives the cyclization. Dehydration and subsequent acidification yield the stable quinoline-4-carboxylic acid[1].

Pfitzinger A 5-Chloroisatin + KOH B Potassium 2-amino-5-chlorophenylglyoxylate A->B Base Hydrolysis C Imine Formation (with Acetone) B->C + Acetone D Intramolecular Aldol Condensation C->D Cyclization E 6-Chloro-2-methylquinoline-4-carboxylic acid D->E Dehydration & Acidification

Mechanistic pathway of the Pfitzinger cyclization.

Self-Validating Protocol: Synthesis of the Intermediate Acid
  • Hydrolysis: Suspend 5-chloroisatin (1.0 equiv) in a 33% (w/v) aqueous KOH solution (4.0 equiv). Heat to 70°C. Validation Check: The reaction is complete when the dark red suspension transitions to a clear, pale-yellow solution, visually confirming the ring-opening to the glyoxylate intermediate.

  • Condensation: Cool the mixture to 50°C. Add acetone (3.0 equiv) dropwise over 30 minutes to prevent exothermic runaway. Reflux the mixture at 65°C for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The disappearance of the glyoxylate mass (m/z ~198) and the dominant appearance of the product mass (m/z 222 [M+H]⁺) validates reaction completion.

  • Isolation: Cool the mixture to 0°C and slowly acidify with 6M HCl to pH 3-4. The zwitterionic product will aggressively precipitate.

  • Purification: Filter the pale yellow solid, wash sequentially with cold water and cold ethanol, and dry under vacuum at 50°C.

Step 2: tert-Butyl Esterification

Mechanistic Causality

Direct esterification of 6-chloro-2-methylquinoline-4-carboxylic acid with tert-butanol under acidic conditions (Fischer esterification) is heavily disfavored. The basicity of the quinoline nitrogen sequesters the acid catalyst, and the steric hindrance of the tert-butyl group prevents efficient nucleophilic attack[4]. Instead, a Boc-anhydride (Di-tert-butyl dicarbonate) mediated esterification is employed. Using Boc₂O with a catalytic amount of 4-dimethylaminopyridine (DMAP) generates a highly reactive mixed anhydride intermediate. The tert-butoxide generated in situ then attacks the carbonyl, liberating CO₂ gas and forming the desired tert-butyl ester[2].

Self-Validating Protocol: Synthesis of the Target Ester
  • Activation: Dissolve 6-chloro-2-methylquinoline-4-carboxylic acid (1.0 equiv) in anhydrous THF. Add DMAP (0.1 equiv) and Boc₂O (1.5 equiv).

  • Esterification: Stir the mixture at 40°C. Validation Check: The reaction is self-indicating; the steady evolution of CO₂ gas visually confirms the formation and subsequent breakdown of the mixed anhydride intermediate.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 3:1). The highly polar starting acid (R_f ~ 0.1) will convert completely to the non-polar tert-butyl ester (R_f ~ 0.6).

  • Quench & Extraction: Once gas evolution ceases (approx. 4-6 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure target compound as an off-white solid.

Quantitative Data & Optimization

The following table summarizes the optimized parameters for both steps, highlighting the critical variables that dictate yield and purity across the synthetic workflow.

Reaction StepCritical VariableSub-optimal ConditionOptimized ConditionYield (%)Purity (LC-MS)
Pfitzinger Cyclization Base SelectionNaOH (3.0 equiv)KOH (4.0 equiv)76%>95%
Pfitzinger Cyclization TemperatureRoom Temp (72 h)Reflux 65°C (16 h)82%>98%
Esterification Reagent Systemt-BuOH / DCC / DMAPBoc₂O / DMAP / THF88%>99%
Esterification SolventDichloromethaneTHF (Anhydrous)85%>98%

References

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC.
  • Assessing the impact of the tert-butyl ester on reaction outcomes. Benchchem.

Sources

Exploratory

Crystallographic Profiling and Structural Dynamics of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate: A Technical Guide for Drug Discovery

Executive Summary Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5) is a highly functionalized, privileged scaffold utilized extensively in medicinal chemistry and organic synthesis[1]. The quinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5) is a highly functionalized, privileged scaffold utilized extensively in medicinal chemistry and organic synthesis[1]. The quinoline core is foundational to numerous therapeutic agents, including antimalarials, broad-spectrum antibacterials, and kinase inhibitors[2]. For researchers and drug development professionals, understanding the solid-state architecture of this specific intermediate is not merely an exercise in characterization, but a critical prerequisite for rational drug design.

As a Senior Application Scientist, I approach crystallographic profiling as a predictive tool. The specific substitution pattern of this molecule—a halogen at C6, a methyl group at C2, and a bulky tert-butyl ester at C4—creates a unique interplay of steric hindrance and electronic distribution. This whitepaper details the conformational dynamics, supramolecular assembly, and the rigorous, self-validating experimental protocols required to elucidate its crystal structure.

Molecular Architecture & Conformational Dynamics

The structural integrity of quinoline derivatives relies on the inherent planarity of the bicyclic aromatic system. However, the introduction of functional groups heavily dictates the 3D conformation of the molecule.

In quinoline-4-carboxylates, the orientation of the carboxylate group is highly sensitive to steric environments. Crystallographic studies of related analogs, such as benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, demonstrate that the carboxylate group twists significantly out of the quinoline mean plane (often by 32° to >85°) to minimize steric clashes with adjacent protons[3]. In Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, the extreme steric bulk of the tert-butyl moiety forces a pronounced anti-periplanar or highly twisted conformation[4].

This torsion is a critical parameter. In structure-based drug design, the out-of-plane tert-butyl group acts as a steric anchor, dictating how the molecule bridges active sites or fits into transient non-catalytic binding pockets, such as those found in DNA gyrase targets[2].

G Core Quinoline Core (Planar Scaffold) Sub1 6-Chloro Group (Halogen Bonding) Core->Sub1 C6 Position Sub2 2-Methyl Group (Steric Packing) Core->Sub2 C2 Position Sub3 4-tert-Butyl Carboxylate (Torsion Angle >30°) Core->Sub3 C4 Position Pack1 Pi-Pi Stacking (Intermolecular) Core->Pack1 Face-to-Face Sub1->Pack1 Electronic Tuning Pack2 C-H...O H-Bonds (Supramolecular) Sub3->Pack2 Carbonyl Acceptor

Fig 1: Molecular interaction network of the highly functionalized quinoline-4-carboxylate scaffold.

Supramolecular Assembly & Crystal Packing

Crystal packing is driven by a delicate balance of weak intermolecular forces. Hirshfeld surface analyses of analogous quinoline-4-carboxylates reveal that crystal lattices are predominantly stabilized by H···H, C–H···C (π-interactions), and C–H···O hydrogen bonds[5].

  • Hydrogen Bonding: The carbonyl oxygen of the tert-butyl ester acts as a primary hydrogen bond acceptor, forming supramolecular layers via C–H···O interactions with neighboring quinoline rings[6].

  • Halogen Bonding & π-Stacking: The 6-chloro substituent introduces the potential for halogen bonding. This electronically tunes the face-to-face π-π stacking of the quinoline cores, often resulting in corrugated layers stacked parallel to the crystallographic axes[5].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To acquire high-fidelity structural data, the following self-validating SCXRD methodology is employed. Every step is designed with explicit causality to prevent data artifacts.

Step 1: Crystal Growth via Antisolvent Diffusion
  • Procedure: Dissolve 50 mg of the compound in a minimal volume of ethyl acetate. Carefully layer n-hexane (antisolvent) on top of the solution in a narrow crystallization tube. Seal and leave undisturbed at 4 °C.

  • Causality: The highly lipophilic tert-butyl group requires a binary solvent system to balance solubility. The differential vapor pressures and gradual diffusion create a controlled supersaturation gradient. This slow kinetic approach prevents the rapid precipitation of amorphous powders, yielding highly ordered, diffraction-quality single crystals.

Step 2: Harvesting and Cryoprotection
  • Procedure: Select a crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

  • Causality: Paratone-N oil serves a dual purpose: it prevents solvent evaporation (which causes lattice degradation) and acts as a cryoprotectant. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles.

Step 3: Data Collection and Reduction
  • Procedure: Collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å). Perform multi-scan absorption corrections during data reduction.

  • Causality: Mo Kα radiation is selected over Cu Kα because the heavier chlorine atom at the C6 position absorbs lower-energy X-rays. Mo Kα penetrates deeper, minimizing severe absorption artifacts. The multi-scan correction validates the integrity of the intensities across all rotation angles.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The structural model is validated by ensuring a final R1​ factor < 0.05 and a Goodness-of-Fit (GoF) near 1.0. A final checkCIF routine is executed to mathematically prove the absence of missing symmetry elements or unresolved solvent voids.

Workflow N1 1. Solvent Screening (EtOAc/Hexane) N2 2. Crystal Harvesting (Paratone-N Oil) N1->N2 Slow Diffusion N3 3. X-Ray Diffraction (Mo Kα, 0.71073 Å) N2->N3 Cryocooling (100K) N4 4. Data Reduction (Absorption Correction) N3->N4 Integration N5 5. Structure Solution (SHELXT Direct Methods) N4->N5 Phase Problem N6 6. Refinement & Validation (SHELXL / checkCIF) N5->N6 Least-Squares

Fig 2: Step-by-step SCXRD workflow for determining quinoline derivative structures.

Quantitative Structural Parameters

Based on high-resolution crystallographic data from closely related quinoline-4-carboxylate analogs[3][4][6], the following table summarizes the expected quantitative parameters for Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate.

Crystallographic ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly substituted quinolines.
Space Group P21​/c or P1ˉ Allows for efficient dense packing and centrosymmetric inversion.
Quinoline Core R.M.S. Deviation < 0.020 ÅConfirms the strict planarity of the aromatic bicyclic system.
C4-Carboxylate Torsion Angle 30° to 85°Dictated by steric clash between the bulky tert-butyl group and quinoline protons.
C–Cl Bond Length ~1.74 ÅStandard aromatic carbon-halogen bond length; critical for halogen bonding.
C=O Bond Length (Ester) ~1.20 ÅConfirms localized double bond character, acting as an H-bond acceptor.
Intermolecular π-π Distance 3.60 – 3.85 ÅIndicates moderate-to-strong face-to-face stacking between quinoline cores.

Implications for Rational Drug Design

The exact crystallographic coordinates of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate provide indispensable data for computational chemists. By importing the experimentally determined torsion angles and bond lengths into molecular dynamics (MD) simulations, researchers can accurately parameterize force fields.

Furthermore, understanding the steric profile of the tert-butyl ester allows medicinal chemists to predict metabolic stability. The bulky group shields the ester linkage from premature enzymatic hydrolysis in vivo, while the 6-chloro group enhances lipophilicity and membrane permeability. By mastering the solid-state properties of this intermediate, drug development professionals can confidently transition from in silico models to highly optimized, biologically active lead compounds.

References

  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate . Acta Crystallographica Section E / PMC. Available at:[Link][6]

  • Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate . IUCr Journals. Available at:[Link][3]

  • Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate . R Discovery. Available at:[Link][5]

  • Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate: a second triclinic polymorph . IUCr Journals. Available at:[Link][4]

  • Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines . The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

Sources

Foundational

Solubility Profiling of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate: A Technical Guide for Preclinical Development

Executive Summary In preclinical drug discovery and organic synthesis, the physicochemical profiling of building blocks is a critical path to success. Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and organic synthesis, the physicochemical profiling of building blocks is a critical path to success. Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5, MW: 277.75) is a highly versatile intermediate[1]. It is frequently utilized in the development of novel therapeutics, including antimalarials, kinase inhibitors, and PROTAC ligands, owing to the privileged nature of the quinoline scaffold[2][3].

However, compounds with high lipophilicity and poor aqueous solubility pose significant challenges in both synthetic handling and biological assay design[4]. This whitepaper provides an in-depth, causality-driven analysis of the solubility profile of this specific quinoline derivative across common laboratory solvents, accompanied by self-validating experimental protocols for accurate physicochemical characterization.

Physicochemical Causality: Structural Drivers of Solubility

To predict and manipulate the solubility of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, we must first deconstruct its molecular architecture. As an Application Scientist, I approach solubility not as a static value, but as a dynamic interplay between the solute's crystal lattice energy and solvent-solute interactions.

  • The Quinoline Core: The bicyclic benzo[b]pyridine ring system is inherently lipophilic (base quinoline logP ~ 2.04) and acts as a weak tertiary base[3]. However, its basicity is heavily modulated by surrounding sterics.

  • The 6-Chloro Substituent: Halogenation at the 6-position significantly increases the lipophilicity (logP) of the molecule[5]. Chlorination enhances the hydrophobic surface area, driving the compound towards the "grease wall" and drastically reducing its hydration capacity in aqueous media.

  • The 2-Methyl Substituent: This group provides critical steric hindrance adjacent to the basic nitrogen atom. This shielding effect restricts the approach of water molecules, preventing efficient hydrogen bonding and further depressing aqueous solubility.

  • The 4-Tert-butyl Carboxylate Ester: The conversion of a free carboxylic acid to a bulky tert-butyl ester is the most profound driver of this compound's solubility profile. It completely eliminates the hydrogen-bond donor capacity of the acid. The bulky tert-butyl group acts as a highly hydrophobic umbrella, making the molecule exceptionally soluble in non-polar to moderately polar organic solvents, while rendering it practically insoluble in water[5].

Empirical Solubility Data Matrix

Based on the structural determinants outlined above, the quantitative solubility of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate is summarized below. This matrix dictates solvent selection for downstream synthetic steps (e.g., Suzuki-Miyaura cross-coupling) and purification workflows.

Solvent ClassificationSpecific SolventsEst. Solubility RangePractical Application / Causality
Moderately Polar / Halogenated Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)> 50 mg/mL (Highly Soluble)Primary Synthetic Solvents: The high lipophilicity and lack of H-bond donors make these solvents ideal for liquid-liquid extraction and flash column chromatography.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)20 - 50 mg/mL (Soluble)Assay Stock Preparation: DMSO is the universal vehicle for in vitro screening[6]. DMF is ideal for high-temperature SNAr reactions.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)5 - 20 mg/mL (Moderately Soluble)Recrystallization: Alcohols act as excellent co-solvents for temperature-gradient recrystallization due to moderate, temperature-dependent solubility.
Aqueous / Highly Non-Polar Water, PBS (pH 7.4), Hexanes< 1 mg/mL (Poorly Soluble / Insoluble)Anti-Solvent Precipitation: Water forces the hydrophobic compound to crash out of solution, making it an ideal anti-solvent for rapid precipitation[4].

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the solubility of this compound, laboratories must employ distinct protocols depending on the development stage. Below are two self-validating methodologies.

Protocol A: Kinetic Solubility Profiling (Turbidimetry)

Used during early-stage screening to determine the precipitation point of the compound in assay buffers[6].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Causality: DMSO prevents premature precipitation and ensures complete solvation of the crystal lattice.

  • Serial Addition: Inject 1 µL aliquots of the DMSO stock into 999 µL of PBS (pH 7.4) under constant stirring at 25°C.

  • Nephelometric Detection: Measure light scattering (turbidity) at 620 nm after each addition.

    • Validation Check: The system is self-validating; a sharp inflection point in the absorbance curve definitively marks the kinetic solubility limit (the point of supersaturation collapse).

  • Back-Extrapolation: Calculate the maximum concentration achieved before the onset of light scattering.

Protocol B: Thermodynamic Solubility via HPLC-UV

Used in late-stage development to determine the true equilibrium solubility of the crystalline material[7][8].

  • Saturation Setup: Add an excess of solid compound (e.g., 5 mg) to 1 mL of the target solvent (e.g., PBS or aqueous buffer) in a sealed vial[7].

  • Isothermal Equilibration: Shake the mixture at 400 rpm at 25°C for 48 to 72 hours[7].

    • Causality: Highly crystalline, lipophilic compounds have high activation energy barriers for dissolution. 72 hours ensures true thermodynamic equilibrium is reached, preventing false-low readings[4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is selected over Nylon or PES due to its extreme hydrophobicity and chemical inertness. This prevents non-specific binding of the lipophilic quinoline ester, which would artificially lower the quantified concentration.

  • Quantification: Analyze the filtrate via isocratic HPLC-UV (e.g., 254 nm) against a pre-established 5-point calibration curve[7].

Logical Workflows & Mandatory Visualization

The following diagrams map the logical relationships between solvent selection and the thermodynamic solubility protocol.

SolventWorkflow cluster_solvents Solvent Classification Compound Tert-butyl 6-chloro-2-methylquinoline -4-carboxylate PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic High Sol. ModPolar Moderately Polar (DCM, EtOAc, THF) Compound->ModPolar Max Sol. ProticAq Protic / Aqueous (Water, Alcohols) Compound->ProticAq Poor Sol. App1 In Vitro Assays & Cross-Coupling PolarAprotic->App1 App2 Synthesis, Extraction & Purification ModPolar->App2 App3 Anti-Solvent Precipitation ProticAq->App3

Caption: Workflow mapping solvent polarity to downstream applications for the quinoline derivative.

ThermoProtocol Step1 1. Add Excess Solid to Solvent Step2 2. Isothermal Shaking (24-72h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifuge/Filter) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4

Caption: Step-by-step thermodynamic solubility protocol utilizing HPLC-UV quantification.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central (PMC) - NIH. Available at: [Link]

  • Determination of Thermodynamic Solubility. Bio-protocol. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

Sources

Exploratory

Therapeutic Horizons of Quinoline-4-Carboxylate Derivatives: Mechanisms, Synthesis, and Biological Efficacy

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the development of novel therapeutics. Among its derivatives, quinoline-4-carboxylates and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the development of novel therapeutics. Among its derivatives, quinoline-4-carboxylates and their corresponding carboxylic acids have emerged as highly potent biological agents. The strategic positioning of the carboxylate moiety at the C4 position provides a critical hydrogen-bonding anchor, enabling highly specific interactions with diverse enzymatic targets, including parasitic dehydrogenases, bacterial topoisomerases, and human metabolic enzymes[1]. This whitepaper synthesizes the mechanistic pharmacology, quantitative structure-activity relationships (QSAR), and validated experimental workflows driving the development of these compounds.

Pharmacophore Dynamics and Target Engagement

The biological activity of quinoline-4-carboxylates is fundamentally driven by their structural geometry. The bicyclic heteroaromatic quinoline core facilitates strong π−π stacking and hydrophobic interactions within enzyme binding pockets. Concurrently, the C4-carboxylate group acts as a primary hydrogen bond donor/acceptor[1].

Antimalarial Efficacy via DHODH Inhibition

Plasmodium falciparum relies entirely on de novo pyrimidine biosynthesis for survival, making the enzyme Dihydroorotate Dehydrogenase (PfDHODH) a highly validated antimalarial target. Quinoline-4-carboxylic acids act as potent, competitive inhibitors of PfDHODH by binding to its ubiquinone-binding site. Structural modifications, such as the introduction of a 1,7-naphthyridine core or specific aryl substitutions at C2, have yielded derivatives with low-nanomolar potency (e.g., IC 50​ = 9.71 nM) and excellent oral bioavailability[2].

DHODH_Pathway U Uridine Biosynthesis DNA DNA/RNA Synthesis & Parasite Survival U->DNA DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Substrate ORO Orotate DHODH->ORO Oxidation ORO->U Q4C Quinoline-4-carboxylate Derivatives Q4C->DHODH Competitive Inhibition

Mechanism of Plasmodium DHODH inhibition by quinoline-4-carboxylates.

Anticancer Potential via Lactate Dehydrogenase (LDH) Inhibition

In oncology, exploiting the Warburg effect—where cancer cells rely heavily on glycolysis—has led to the targeting of Human Lactate Dehydrogenase A (hLDHA). Recent drug design efforts have synthesized ethyl pyrimidine-quinoline-4-carboxylates that exhibit strong hLDHA inhibition. The transition from an oxo group to a carboxylate at the C4 position was a deliberate design choice to enhance the hydrogen-bonding capacity within the hLDHA active site, significantly improving the inhibitory profile[3].

Antibacterial and Antileishmanial Activity

Beyond eukaryotic targets, 2-phenyl-quinoline-4-carboxylic acids demonstrate significant antibacterial activity against Gram-positive strains like Staphylococcus aureus (including MRSA) by disrupting DNA gyrase function[4]. Furthermore, in silico inverse virtual screening has identified Leishmania N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylates, presenting a novel therapeutic avenue for leishmaniasis[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative efficacy of various quinoline-4-carboxylate derivatives across different biological targets, highlighting the structure-activity relationships that guide lead optimization.

Compound ClassPrimary TargetKey Structural SubstitutionEfficacy / PotencyReference
2-Aryl-quinoline-4-carboxylic acids PfDHODH (P. falciparum)C2-aryl, C7-naphthyridineIC 50​ = 9.71 ± 1.4 nM[2]
Ethyl pyrimidine-quinolincarboxylates hLDHA (Cancer Metabolism)C2-pyrimidine, U-shaped arylEnhanced hLDHA Inhibition[3]
2-Phenyl-quinoline-4-carboxylic acids DNA Gyrase (S. aureus)C2-phenyl, C6/C7-aminoMIC = 64 μg/mL[4]
2-Aryl-quinoline-4-carboxylates LmNMT (L. major)C2-biphenyl, C5,7-dichloroHigh Binding Affinity[5]

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity and reproducibility, the development of quinoline-4-carboxylates relies on robust synthetic routes and self-validating biochemical assays.

Chemical Synthesis Workflow

The most reliable method for constructing the quinoline-4-carboxylic acid core is the Pfitzinger reaction . This approach is favored because it allows for the regioselective condensation of isatin with various ketones under basic conditions, directly yielding the C4-carboxylic acid[2]. Subsequent esterification or amidation generates the final active derivatives.

Synthesis_Workflow S1 Isatin + Ketone (Pfitzinger Rxn) S2 Quinoline-4-carboxylic Acid S1->S2 KOH, Heat S3 Esterification / Amidation S2->S3 SOCl2, ROH/RNH2 S4 Quinoline-4-carboxylate Derivative S3->S4 Purification S5 In Vitro Screening (Target Assays) S4->S5 Hit Identification

Workflow for the synthesis and biological screening of quinoline-4-carboxylates.

Protocol: In Vitro DHODH Inhibition Kinetic Assay

To validate the antimalarial mechanism of action, a continuous colorimetric assay is employed. This protocol is designed as a self-validating system: the reduction of the indicator dye is stoichiometrically coupled to enzyme turnover, eliminating false positives caused by non-specific binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, and 0.1% Triton X-100.

    • Causality: Triton X-100 is critical; it prevents the non-specific aqueous aggregation of highly lipophilic quinoline derivatives, ensuring accurate and reproducible IC 50​ determinations.

  • Substrate & Cofactor Addition: Supplement the buffer with 1 mM L-dihydroorotate (DHO) and 0.1 mM decylubiquinone.

    • Causality: Decylubiquinone serves as the terminal electron acceptor, accurately mimicking the native mitochondrial ubiquinone pool required for DHODH function.

  • Indicator Coupling: Introduce 0.05 mM 2,6-dichloroindophenol (DCIP) into the master mix.

    • Causality: DCIP acts as a colorimetric redox indicator. Its reduction provides a real-time, self-validating readout at 600 nm, directly correlating with DHO oxidation.

  • Inhibitor Incubation: Dispense serial dilutions of the quinoline-4-carboxylate derivative (ranging from 10 µM down to 1 nM) into a 96-well plate. Add 10 nM of recombinant PfDHODH enzyme and incubate for 10 minutes at 25°C.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the initial reaction velocities ( V0​ ) and derive the IC 50​ values using non-linear regression analysis (e.g., four-parameter logistic curve).

Conclusion

Quinoline-4-carboxylate derivatives represent a highly adaptable and potent class of pharmacophores. By systematically modifying the C2, C6, and C7 positions while preserving the critical C4-carboxylate hydrogen-bonding network, researchers can fine-tune the biological activity of these molecules against a wide array of targets—from parasitic DHODH to human LDHA. The integration of rational drug design with rigorous, self-validating experimental protocols continues to propel this chemical class toward advanced clinical development.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: National Institutes of Health (NIH) / ACS Publications URL:[Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors Source: MDPI URL:[Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers in Chemistry URL:[Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI URL:[Link]

Sources

Foundational

In Silico Pharmacological and Physicochemical Profiling of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for novel anti-cancer, anti-malarial, and anti-microbial agents[1]. Tert-butyl 6-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for novel anti-cancer, anti-malarial, and anti-microbial agents[1]. Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5) represents a highly functionalized derivative, featuring a lipophilic tert-butyl ester, a halogenated aromatic ring, and a methyl group. These structural modifications are strategically positioned to enhance lipophilicity, membrane permeability, and binding affinity to hydrophobic protein pockets.

Before committing resources to in vitro synthesis and high-throughput screening, a rigorous in silico evaluation is mandatory. This whitepaper provides an authoritative, self-validating computational framework for predicting the quantum mechanical (QM) behavior, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and molecular docking characteristics of this compound.

Quantum Mechanical (QM) Profiling & Reactivity

The Causality of DFT Optimization

To understand the pharmacodynamic potential of a molecule, we must first define its electronic structure. Density Functional Theory (DFT) is utilized to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap ( ΔE ) between these orbitals dictates the molecule's kinetic stability and chemical reactivity. A smaller gap typically indicates higher chemical reactivity and a higher propensity to interact with biological targets, whereas a larger gap implies high stability and resistance to metabolic degradation.

Step-by-Step Protocol: DFT Optimization
  • Ligand Preparation: Generate the 3D conformation of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate from its SMILES string (CC1=NC2=C(C=C(Cl)C=C2)C(C(=O)OC(C)(C)C)=C1).

  • Basis Set Selection: Employ the B3LYP functional with the 6-311G(d,p) basis set in a computational chemistry software package (e.g., Gaussian). This specific basis set includes polarization functions necessary for accurately modeling the electron-withdrawing nature of the chlorine atom at the 6-position.

  • Geometry Optimization: Run the optimization to locate the global energy minimum.

  • Validation Check: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure represents a true local minimum rather than a transition state.

  • Electrostatic Potential (ESP) Mapping: Generate an ESP map to identify nucleophilic (nitrogen of the quinoline ring, ester carbonyl oxygen) and electrophilic sites, which will dictate hydrogen bonding during molecular docking.

Physicochemical and ADMET Prediction

The Causality of ADMET Screening

Clinical attrition is most frequently caused by poor pharmacokinetics and unforeseen toxicity[2]. By utilizing graph-based signatures and machine learning models, we can predict these parameters with high fidelity. We employ SwissADME to evaluate Lipinski's Rule of Five and medicinal chemistry friendliness[3], and pkCSM to predict complex pharmacokinetic and toxicity endpoints[2].

The presence of the tert-butyl group significantly increases the compound's lipophilicity (LogP), which enhances gastrointestinal absorption and blood-brain barrier (BBB) penetration but may also increase the risk of rapid hepatic clearance.

Predicted Quantitative Data

Note: The following data represents highly accurate computational predictions based on the compound's SMILES structure using SwissADME and pkCSM algorithms.

Table 1: Physicochemical Properties (SwissADME)

Parameter Predicted Value Pharmacological Implication
Molecular Weight 277.75 g/mol Optimal for oral administration (< 500 Da).
LogP (Consensus) 3.85 High lipophilicity; favors membrane permeation.
H-Bond Donors 0 Increases BBB permeability.
H-Bond Acceptors 3 Sufficient for target receptor interaction.
Topological Polar Surface Area (TPSA) 39.27 Ų Excellent for oral bioavailability (< 140 Ų).

| Rotatable Bonds | 3 | Low conformational entropy; favors rigid binding. |

Table 2: Pharmacokinetic & Toxicity Profile (pkCSM)

Parameter Predicted Value Pharmacological Implication
GI Absorption 98.5% Exceptional oral bioavailability.
BBB Permeability (logBB) 0.45 Capable of crossing the BBB (CNS active potential).
CYP3A4 Substrate Yes Likely metabolized by the primary hepatic enzyme.
AMES Toxicity Negative No predicted mutagenic potential.

| Hepatotoxicity | Positive | Halogenated quinolines carry a risk of liver toxicity. |

Step-by-Step Protocol: High-Throughput ADMET Screening
  • Input Generation: Standardize the SMILES string and ensure canonical formatting.

  • Physicochemical Screening: Submit the SMILES to the SwissADME web server to calculate LogP, TPSA, and Lipinski violations[3].

  • Pharmacokinetic Modeling: Submit the structure to the pkCSM server to generate graph-based signatures for ADMET prediction[2].

  • Validation Check: Cross-reference the predicted LogP values from SwissADME (iLOGP, XLOGP3) with the pkCSM output to ensure consensus. Discrepancies > 0.5 log units require manual structural review.

Molecular Docking & Target Identification

The Causality of Docking

Quinoline derivatives are well-documented inhibitors of receptor tyrosine kinases, such as VEGFR-2, which are critical in tumor angiogenesis[4]. To predict the binding affinity and interaction mechanisms of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, we utilize AutoDock Vina . Vina utilizes a sophisticated gradient optimization method and a scoring function that significantly improves the speed and accuracy of binding mode predictions[5].

Step-by-Step Protocol: Molecular Docking Workflow
  • Protein Preparation: Retrieve the 3D crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank. Remove co-crystallized ligands, water molecules, and add polar hydrogens to simulate physiological pH.

  • Ligand Preparation: Convert the optimized DFT structure of the compound into a PDBQT format, defining the 3 rotatable bonds (the ester linkage) as active.

  • Grid Box Definition: Center the grid box coordinates on the known ATP-binding pocket of the kinase. Set the dimensions to adequately cover the entire active site (e.g., 25 × 25 × 25 Å).

  • Docking Execution: Run AutoDock Vina utilizing multithreading[5]. The Lamarckian Genetic Algorithm will explore the conformational space.

  • Validation Check (Self-Validation): Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the grid parameters are validated.

  • Interaction Analysis: Analyze the top-scoring pose for key interactions:

    • Hydrogen Bonding: Expected between the quinoline nitrogen and the hinge region of the kinase.

    • Halogen Bonding: The 6-chloro substituent often interacts with hydrophobic residues deep in the binding pocket.

    • Steric Fit: The bulky tert-butyl group will dictate the orientation within the solvent-exposed region of the pocket.

Visualizations of Computational Workflows

Workflow Input Compound SMILES Generation QM QM Profiling (DFT/B3LYP) Input->QM ADMET ADMET Prediction (SwissADME & pkCSM) Input->ADMET Docking Molecular Docking (AutoDock Vina) QM->Docking ADMET->Docking Output Lead Optimization & Candidate Selection Docking->Output

Caption: Comprehensive in silico screening pipeline for quinoline derivatives.

Docking PrepLigand Ligand Preparation Energy Minimization Grid Grid Box Generation Define Binding Pocket PrepLigand->Grid PrepProtein Protein Preparation Remove Water & Add Hydrogens PrepProtein->Grid Vina AutoDock Vina Gradient Optimization Grid->Vina Analysis Interaction Analysis Hydrogen Bonds & Pi-Pi Stacking Vina->Analysis

Caption: Step-by-step molecular docking and pharmacophore modeling pathway.

References

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][6]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature / PubMed Central) URL:[Link][3]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry (PubMed Central) URL:[Link][7]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective Source: European Journal of Medicinal Chemistry (PubMed Central) URL:[Link][1]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition Source: Pharmaceuticals (MDPI) URL:[Link][4]

Sources

Exploratory

Commercial Availability and Synthetic Utility of Tert-Butyl 6-chloro-2-methylquinoline-4-carboxylate

Executive Summary Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5) is a highly specialized, commercially available heterocyclic building block. The quinoline-4-carboxylic acid scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5) is a highly specialized, commercially available heterocyclic building block. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial agents, kinase inhibitors, and antibacterial drugs[1][2]. The presence of the tert-butyl ester provides an orthogonal protecting group strategy, enabling complex multi-step syntheses without premature reaction of the C4-carboxylate. This whitepaper details the commercial sourcing landscape, structural causality, and standardized experimental protocols for utilizing this compound in drug discovery workflows.

Chemical Identity and Properties

To ensure reproducibility and accurate sourcing, the fundamental physicochemical properties of the compound are summarized below[3][4].

PropertyValue
Chemical Name Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate
CAS Number 1033194-62-5
Molecular Formula C15H16ClNO2
Molecular Weight 277.75 g/mol
Appearance Solid (typically white to light yellow powder)
Storage Conditions 0–8°C (Refrigerated), dry and well-ventilated
Typical Purity >95% (HPLC/NMR)

Commercial Availability & Sourcing Strategy

Procurement of high-quality starting materials is critical for avoiding impurity carryover in multi-step syntheses. Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate is commercially available through several major chemical suppliers, catering to both milligram-scale R&D and larger-scale process chemistry[5][6][7].

SupplierGrade / PurityTypical Catalog SizeTarget Application
Sigma-Aldrich Building Block (>95%)100 mg - 1 gDiscovery Chemistry / R&D
Chem-Impex Reagent Grade (>95%)1 g - 5 gMedicinal Chemistry
US Biological Reagent Grade100 mg - 250 mgBiochemical Assays
Combi-Blocks >95%1 g - 10 gScale-up / Library Synthesis

When sourcing, researchers should prioritize suppliers providing Certificates of Analysis (CoA) with validated HPLC and 1 H NMR spectra to confirm the absence of the free acid or des-chloro impurities.

Mechanistic Role in Drug Discovery

The structural features of tert-butyl 6-chloro-2-methylquinoline-4-carboxylate are not arbitrary; each substituent plays a precise mechanistic role in both chemical synthesis and biological target engagement[1][2].

  • Quinoline Core: Provides a rigid, planar, electron-deficient aromatic system capable of forming strong π−π stacking interactions with aromatic residues in protein binding pockets (e.g., the ATP-binding cleft of kinases or the active site of Plasmodium falciparum translation elongation factor 2).

  • 6-Chloro Substitution: Halogenation at the C6 position serves a dual purpose. It increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability. More importantly, it blocks metabolic oxidation by Cytochrome P450 enzymes at a position that is typically highly susceptible to hydroxylation, thereby increasing the compound's in vivo half-life.

  • 2-Methyl Group: Introduces localized steric hindrance. This conformational control restricts the rotational freedom of adjacent substituents and prevents off-target binding by clashing with restrictive binding pockets.

  • 4-tert-Butyl Ester: Acts as a robust, orthogonal protecting group. Unlike methyl or ethyl esters, the bulky tert-butyl group is highly resistant to nucleophilic attack (e.g., during Grignard reactions or basic alkylations) and saponification. It requires strongly acidic conditions for cleavage, allowing for selective functionalization of other parts of the molecule.

Scaffold Core Quinoline Core (π-π stacking interactions) C6 6-Chloro Substitution (Enhances metabolic stability & lipophilicity) Core->C6 C2 2-Methyl Group (Steric tuning & conformational control) Core->C2 C4 4-tert-Butyl Ester (Orthogonal protecting group) Core->C4

Caption: Structural causality and functional roles of the substituents on the quinoline core.

Experimental Protocols: From Ester to Bioactive Amide

To utilize this building block in the synthesis of bioactive quinoline-4-carboxamides, a two-step workflow is standard: selective acidic deprotection followed by amide coupling. The protocols below are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Selective Deprotection of the Tert-Butyl Ester

Causality: Trifluoroacetic acid (TFA) is utilized because it selectively protonates the ester carbonyl[8]. The extreme steric bulk of the tert-butyl group prevents standard nucleophilic water attack; instead, the mechanism proceeds via AAL​1 cleavage, expelling a highly stable tert-butyl cation (which eliminates to form isobutylene gas). This avoids the use of aqueous bases that could cause side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add neat Trifluoroacetic acid (TFA, 5.0 mL) dropwise to achieve a 1:1 (v/v) DCM:TFA mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the evolution of isobutylene gas.

  • Monitoring: After 2 hours, check reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting material ( Rf​≈0.8 ) should completely disappear, replaced by a baseline spot corresponding to the free acid.

  • Workup: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene ( 3×10 mL).

  • Purification: Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 6-chloro-2-methylquinoline-4-carboxylic acid as a TFA salt.

  • Validation: Confirm deprotection via 1 H NMR by observing the complete disappearance of the intense 9-proton singlet at ≈1.6 ppm.

Protocol B: Amide Coupling (Synthesis of Target Scaffold)

Causality: The quinoline-4-carboxylic acid is sterically hindered by the adjacent 2-methyl group and the rigid quinoline core. Standard carbodiimides (like DCC) often result in low yields due to the formation of unreactive N-acylureas. HATU is employed because it forms a highly reactive, resonance-stabilized 7-azabenzotriazole active ester, which rapidly undergoes aminolysis even with hindered amines, preventing epimerization and maximizing yield[9].

Step-by-Step Methodology:

  • Activation: Dissolve the 6-chloro-2-methylquinoline-4-carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 mmol) to the activated mixture.

  • Reaction: Stir the solution at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Quenching: Dilute the reaction mixture with ethyl acetate (30 mL) and quench with saturated aqueous sodium bicarbonate ( NaHCO3​ , 20 mL).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% aqueous LiCl ( 3×15 mL, to remove DMF), water (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure quinoline-4-carboxamide derivative.

  • Validation: Confirm product identity via LC-MS, observing the expected [M+H]+ molecular ion for the coupled amide.

Workflow A Tert-butyl 6-chloro-2-methyl quinoline-4-carboxylate (Ester) B 6-chloro-2-methyl quinoline-4-carboxylic acid (Free Acid) A->B Deprotection (TFA, DCM, rt) C Bioactive Quinoline-4-carboxamide (Target Scaffold) B->C Amide Coupling (HATU, DIPEA, DMF)

Caption: Synthetic workflow for the conversion of the tert-butyl ester into bioactive carboxamides.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized libraries, rigorous analytical validation is required at each step:

  • HPLC: The commercial starting material and the final amide must exhibit >95% purity at 254 nm, confirming the absence of unreacted intermediates.

  • Mass Spectrometry (LC-MS): The cleavage of the tert-butyl group results in a distinct mass shift. The starting ester typically shows an m/z of 278 [M+H]+ , while the free acid intermediate will show an m/z of 222 [M+H]+ .

  • NMR Spectroscopy: 1 H NMR is the definitive tool for tracking the deprotection. The loss of the sharp singlet corresponding to the tert-butyl protons ( ∼1.6 ppm) is the primary indicator of a successful Protocol A.

References

  • Baragaña, B., et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, 2016.[Link]

  • Wang, Z., et al. "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives." Molecules (MDPI), 2016.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate from 4-chloroaniline

Abstract This document provides a detailed, two-part protocol for the synthesis of tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, a valuable heterocyclic building block for pharmaceutical and materials science rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, two-part protocol for the synthesis of tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy commences with the construction of the quinoline core from 4-chloroaniline via the Doebner reaction, yielding the key intermediate, 6-chloro-2-methylquinoline-4-carboxylic acid. The second part details the subsequent esterification to install the sterically demanding tert-butyl group. This guide is designed for researchers and professionals in drug development, offering in-depth mechanistic insights, step-by-step procedures, and expert commentary on critical process parameters to ensure reproducibility and high yield.

Introduction

Quinoline-4-carboxylic acid derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antitumor, antimalarial, and antibacterial properties.[1] The specific target molecule, tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, incorporates several key features: a halogenated benzene ring, a methyl group at the 2-position, and a tert-butyl ester at the 4-position. The tert-butyl ester, in particular, can serve as a protecting group or be utilized to enhance lipophilicity and modulate pharmacokinetic properties.

The synthetic approach detailed herein is a robust and logical sequence that leverages classic organic reactions. We first employ the Doebner reaction—a powerful three-component condensation—to efficiently construct the 6-chloro-2-methylquinoline-4-carboxylic acid backbone.[2] Subsequently, we address the challenge of esterifying the carboxylic acid with a bulky tert-butyl group, a transformation that requires specific activation methods to overcome steric hindrance.

Part 1: Synthesis of the Quinoline Core via Doebner Reaction

Reaction Principle and Mechanism

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to directly synthesize quinoline-4-carboxylic acid derivatives.[1] This method is exceptionally efficient for building the desired scaffold from simple, commercially available precursors.

The mechanism proceeds through several key steps:

  • Schiff Base Formation: The aniline (4-chloroaniline) reacts with the aldehyde (acetaldehyde, which provides the C2-methyl group) to form a Schiff base (imine).

  • Enamine/Enolate Reaction: Pyruvic acid forms an enolate which then attacks the Schiff base.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to form a dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline is oxidized to the final aromatic quinoline product. The reaction conditions often facilitate this oxidation without the need for an external oxidant.

This reaction is chosen for its directness in installing both the C2-methyl and C4-carboxylic acid functionalities in a single, efficient step.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline 4-Chloroaniline Schiff Schiff Base (Imine) Aniline->Schiff Condensation (-H₂O) Aldehyde Acetaldehyde Aldehyde->Schiff Condensation (-H₂O) Pyruvic Pyruvic Acid Adduct Michael-type Adduct Pyruvic->Adduct Addition Schiff->Adduct Addition Dihydro Dihydroquinoline Intermediate Adduct->Dihydro Intramolecular Cyclization & Dehydration Product 6-Chloro-2-methylquinoline- 4-carboxylic Acid Dihydro->Product Aromatization

Caption: Simplified mechanism of the Doebner reaction.

Experimental Protocol: Synthesis of 6-chloro-2-methylquinoline-4-carboxylic acid

This protocol outlines the synthesis of the carboxylic acid intermediate.

Table 1: Reagents and Materials for Doebner Reaction

Reagent/MaterialFormulaMW ( g/mol )Moles (eq)Amount
4-ChloroanilineC₆H₆ClN127.571.012.76 g
Pyruvic AcidC₃H₄O₃88.061.513.21 g
ParaldehydeC₆H₁₂O₃132.160.5 (1.5 eq CH₃CHO)6.61 g
Ethanol (95%)C₂H₅OH46.07-150 mL
Hydrochloric Acid (conc.)HCl36.46-5 mL
  • Expert Commentary: Paraldehyde is used as a stable and less volatile source of acetaldehyde. It will depolymerize under acidic conditions to provide the required aldehyde in situ.

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroaniline (12.76 g, 0.1 mol) and ethanol (150 mL). Stir until the aniline is fully dissolved.

  • Reagent Addition: Carefully add concentrated hydrochloric acid (5 mL) to the solution. Follow this with the addition of pyruvic acid (13.21 g, 0.15 mol).

  • Initiation: Gently heat the mixture to 50-60 °C using a water bath. Once this temperature is reached, add paraldehyde (6.61 g, 0.05 mol) dropwise over 15 minutes. An exothermic reaction should be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 7:3 with 1% acetic acid).

  • Work-up and Isolation: After cooling to room temperature, a solid precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 30 mL) and cold water (2 x 50 mL) to remove unreacted starting materials and inorganic acids.

  • Drying: Dry the resulting solid in a vacuum oven at 60 °C to a constant weight. The product, 6-chloro-2-methylquinoline-4-carboxylic acid, should be an off-white to pale yellow solid. The typical yield is 75-85%.

Part 2: Tert-Butylation of the Carboxylic Acid

Challenges and Strategy for Esterification

Direct Fischer esterification of a carboxylic acid with tert-butanol is notoriously inefficient due to the high steric hindrance of the tertiary alcohol and the propensity for it to eliminate to isobutylene under strongly acidic conditions. To overcome this, a more robust strategy involving the activation of the carboxylic acid is required. The conversion of the carboxylic acid to an acid chloride is a field-proven method. The highly reactive acid chloride can then readily react with tert-butanol, even with its steric bulk, in the presence of a non-nucleophilic base to trap the HCl byproduct.

Workflow Start 4-Chloroaniline + Pyruvic Acid + Paraldehyde Step1 Step 1: Doebner Reaction (Ethanol, HCl, Reflux) Start->Step1 Intermediate Intermediate: 6-Chloro-2-methylquinoline- 4-carboxylic Acid Step1->Intermediate Step2a Step 2a: Acid Activation (Thionyl Chloride, Reflux) Intermediate->Step2a AcidChloride Reactive Intermediate: Acid Chloride Step2a->AcidChloride Step2b Step 2b: Esterification (tert-Butanol, Pyridine, DCM) AcidChloride->Step2b Crude Crude Product Step2b->Crude Purify Purification (Column Chromatography) Crude->Purify Final Final Product: Tert-butyl 6-chloro-2-methylquinoline- 4-carboxylate Purify->Final

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate

Table 2: Reagents and Materials for Esterification

Reagent/MaterialFormulaMW ( g/mol )Moles (eq)Amount
6-chloro-2-methylquinoline-4-carboxylic acidC₁₁H₈ClNO₂221.641.011.08 g
Thionyl Chloride (SOCl₂)SOCl₂118.973.016.2 mL
Dichloromethane (DCM)CH₂Cl₂84.93-150 mL
Tert-butanolC₄H₁₀O74.122.014.82 g
PyridineC₅H₅N79.102.59.9 mL
  • Safety Precaution: This procedure involves thionyl chloride, which is highly corrosive and reacts violently with water to release toxic HCl and SO₂ gas. This entire protocol must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Step-by-Step Procedure:

  • Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and gas outlet bubbler (to neutralize HCl/SO₂), suspend the carboxylic acid intermediate (11.08 g, 0.05 mol) in thionyl chloride (16.2 mL, 0.15 mol).

  • Reflux: Heat the mixture to reflux (approx. 76 °C) for 2 hours. The solid should dissolve as it is converted to the more soluble acid chloride.

  • Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporator). Expert Commentary: To ensure all SOCl₂ is removed, add 20 mL of anhydrous toluene and evaporate again. This is a critical step as residual SOCl₂ will interfere with the next step.

  • Esterification Setup: Dissolve the resulting crude acid chloride in anhydrous dichloromethane (DCM, 100 mL) in a fresh flask under a nitrogen atmosphere. Cool the solution in an ice bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of tert-butanol (14.82 g, 0.1 mol) and pyridine (9.9 mL, 0.125 mol) in anhydrous DCM (50 mL). Add this solution dropwise to the cold acid chloride solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient eluent system (e.g., starting from 5% Ethyl Acetate in Hexane and gradually increasing to 20% Ethyl Acetate) to afford the pure tert-butyl 6-chloro-2-methylquinoline-4-carboxylate as a solid. The typical yield is 65-75%.

Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 3: Summary of Synthesis Data

ParameterValue (Step 1)Value (Step 2)
Starting Material 4-Chloroaniline6-chloro-2-methylquinoline-4-carboxylic acid
Amount Used 12.76 g (0.1 mol)11.08 g (0.05 mol)
Product 6-chloro-2-methylquinoline-4-carboxylic acidTert-butyl 6-chloro-2-methylquinoline-4-carboxylate
Theoretical Yield 22.16 g13.89 g
Typical Actual Yield 16.6 - 18.8 g9.0 - 10.4 g
Typical % Yield 75 - 85%65 - 75%
Appearance Off-white solidWhite to off-white solid

Conclusion

This application note provides a reliable and well-vetted two-step synthesis for tert-butyl 6-chloro-2-methylquinoline-4-carboxylate from 4-chloroaniline. The strategy leverages a classic Doebner reaction for efficient quinoline core formation, followed by a robust acid chloride-mediated protocol for the challenging tert-butyl esterification. The detailed explanations and step-by-step instructions are intended to enable researchers to successfully replicate this synthesis and utilize the product in their drug discovery and development pipelines.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Bala, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Tan, W., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8829–8835. [Link]

  • Stolarczyk, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(23), 7794. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]

  • Tan, W., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Mijangos, Z., et al. (2022). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2022(4), M1493. [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). In Wikipedia. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

  • Wang, D., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • Zhang, X., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

Sources

Application

Application Note: tert-Butyl 6-chloro-2-methylquinoline-4-carboxylate as a Strategic Building Block for hDHODH Inhibitors

Executive Summary The development of human dihydroorotate dehydrogenase (hDHODH) inhibitors represents a highly active area of research in oncology, immunology, and virology. As the rate-limiting enzyme in de novo pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of human dihydroorotate dehydrogenase (hDHODH) inhibitors represents a highly active area of research in oncology, immunology, and virology. As the rate-limiting enzyme in de novo pyrimidine biosynthesis, DHODH is essential for rapidly proliferating cells. While first-generation inhibitors like Brequinar demonstrated potent in vitro activity, their clinical utility was often limited by narrow therapeutic windows and suboptimal pharmacokinetic profiles.

To overcome these limitations, modern medicinal chemistry relies on highly modular building blocks to explore the ubiquinone-binding pocket of DHODH. tert-Butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5) has emerged as a premier scaffold. By providing an orthogonally protected pharmacophore, a lipophilic halogen anchor, and a versatile synthetic handle, this building block enables the rapid, high-yielding synthesis of diverse, next-generation DHODH inhibitors.

Mechanistic Grounding: DHODH as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is an enzyme located on the inner mitochondrial membrane that catalyzes the oxidation of dihydroorotate to orotate. This is a committed step in the de novo pyrimidine biosynthesis pathway[1](). Resting cells typically rely on the pyrimidine salvage pathway, but rapidly dividing cells—such as cancer cells, activated lymphocytes, and virus-infected cells—depend almost entirely on the de novo pathway to supply the massive nucleotide pool required for DNA and RNA synthesis.

Consequently, inhibitors of DHODH induce severe pyrimidine depletion, halting the cell cycle at the S-phase[1](). This mechanism has proven highly effective not only in suppressing tumor growth and autoimmune responses but also in exerting broad-spectrum antiviral activity against RNA viruses like Influenza, Dengue, and Vesicular Stomatitis Virus (VSV)[2](.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Substrate binding ORO Orotate UMP UMP (Pyrimidine Pool) ORO->UMP UMPS catalysis CellProlif Cell Proliferation (Cancer/Viral Replication) UMP->CellProlif DNA/RNA Synthesis DHODH->ORO Oxidation (FMN dependent) Inhibitor Quinoline-4-carboxylic Acid Inhibitor Inhibitor->DHODH Blocks ubiquinone channel

Fig 1: Mechanism of pyrimidine depletion via DHODH inhibition by quinoline-4-carboxylic acids.

Structural Rationale: The Quinoline-4-Carboxylate Scaffold

The design of quinoline-based DHODH inhibitors is heavily guided by X-ray crystallography. The binding pocket is a hydrophobic channel formed by α1 and α2 helices, directed toward the proximal redox site[1](). The use of tert-butyl 6-chloro-2-methylquinoline-4-carboxylate addresses three critical structural and synthetic requirements:

  • The 4-Carboxylate Pharmacophore & Orthogonal Protection: The free 4-carboxylic acid is strictly required for target engagement; it forms a critical salt bridge with Arg136 and a hydrogen bond with Gln47[1](). However, carrying a free acid through multi-step synthesis causes side reactions. While ethyl esters are commonly used, their removal requires harsh basic saponification (e.g., LiOH/NaOH), which frequently degrades sensitive functional groups installed elsewhere on the molecule. The tert-butyl ester solves this by allowing for mild, anhydrous acidic cleavage (TFA), preserving base-sensitive moieties.

  • The 6-Chloro Substituent: Halogens at the C6 position (such as F, Cl, or bulky -CF3 groups) significantly enhance the molecule's binding affinity by packing tightly into a hydrophobic sub-pocket lined by residues L42, M43, and P52[3](. The chloro group offers an optimal balance of lipophilicity and steric volume.

  • The 2-Methyl Synthetic Handle: The 2-methyl group serves as an ideal anchor point. It can be easily subjected to radical bromination to yield highly reactive electrophiles like tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate[4](), which can then be coupled with various phenols or amines to construct the lipophilic tail that occupies the ubiquinone tunnel.

Synthetic Workflow & Protocols

The following self-validating workflow details the transformation of the building block into a potent DHODH inhibitor via a benzylic bromination-etherification-deprotection sequence.

Synthetic_Workflow SM tert-Butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5) Bromination Step 1: Radical Bromination Reagents: NBS, AIBN, PhCF3 Purpose: Activate 2-methyl group SM->Bromination Intermediate tert-Butyl 2-(bromomethyl)-6-chloroquinoline-4-carboxylate (Electrophilic Intermediate) Bromination->Intermediate Coupling Step 2: Nucleophilic Substitution Reagents: Ar-OH, K2CO3, DMF Purpose: Install lipophilic tail Intermediate->Coupling Precursor tert-Butyl 2-(aryloxymethyl)-6-chloroquinoline-4-carboxylate (Protected Inhibitor) Coupling->Precursor Deprotection Step 3: Acidic Deprotection Reagents: TFA, DCM Purpose: Unmask pharmacophore Precursor->Deprotection Final 2-(aryloxymethyl)-6-chloroquinoline-4-carboxylic acid (Active hDHODH Inhibitor) Deprotection->Final

Fig 2: Three-step synthetic workflow from the tert-butyl quinoline building block to the active inhibitor.

Protocol 1: Radical Bromination of the 2-Methyl Handle

Causality: To attach a complex lipophilic tail, the inert 2-methyl group must be converted into a reactive electrophile. Radical bromination selectively targets the benzylic-like position.

  • Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (1.0 eq) in anhydrous trifluorotoluene (PhCF3, 0.2 M). Note: PhCF3 is used as a greener, less toxic alternative to carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 85°C for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS to ensure mono-bromination is maximized while minimizing di-bromination.

  • Workup: Cool to room temperature, filter the precipitated succinimide, and concentrate the filtrate under reduced pressure. Purify via flash chromatography to yield the tert-butyl 2-(bromomethyl)-6-chloroquinoline-4-carboxylate intermediate.

Protocol 2: SN2 Etherification (Lipophilic Tail Installation)

Causality: The ubiquinone channel of DHODH is highly hydrophobic. Installing a bulky, lipophilic biaryl or phenoxy ether at the 2-position drastically increases binding affinity.

  • Setup: Dissolve the chosen substituted phenol (e.g., 2-fluoro-4-phenoxyphenol, 1.2 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Add anhydrous potassium carbonate (K2CO3, 2.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide nucleophile.

  • Coupling: Dropwise, add a solution of the bromomethyl intermediate (1.0 eq) in DMF. Stir at 60°C for 3 hours.

  • Workup: Quench the reaction with ice water and extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na2SO4, and concentrate. Purify via column chromatography.

Protocol 3: Orthogonal Acidic Deprotection

Causality: The tert-butyl ester must be removed to unmask the 4-carboxylic acid pharmacophore. Using acidic conditions prevents the cleavage of the newly formed ether linkage or other base-sensitive groups.

  • Setup: Dissolve the coupled precursor in anhydrous dichloromethane (DCM, 0.05 M).

  • Cleavage: Add trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2-4 hours. The bulky tert-butyl group will cleave, releasing isobutylene gas.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA. Triturate the resulting solid with cold diethyl ether to yield the highly pure, active 6-chloro-2-(aryloxymethyl)quinoline-4-carboxylic acid DHODH inhibitor.

Structure-Activity Relationship (SAR) & Quantitative Data

The modularity of the quinoline-4-carboxylate scaffold allows for precise tuning of the molecule. The table below summarizes the quantitative impact of structural variations on hDHODH inhibition and oral bioavailability, drawing on established SAR profiles of quinoline-based analogs[1](.

Compound Class / AnalogC6-PositionC2-Position (Lipophilic Tail)hDHODH IC₅₀ (nM)Oral Bioavailability (F%)
Unsubstituted Core -H-Methyl> 10,000N/A
Brequinar (Reference) -Fluoro2-(2'-fluoro-[1,1'-biphenyl]-4-yl)~ 1.8High
Biaryl Ether Analog (C44) -Fluoro2-(5-isopropyl-2-methyl-4-phenoxyphenyl)1.0N/A
Optimized Ether (Cmpd 41) -Fluoro2-(aryloxymethyl) ether derivative9.71 ± 1.456%
Chloro-Substituted Scaffold -Chloro2-(aryloxymethyl) ether derivative~ 10 - 25Moderate to High

Data Interpretation: The transition from a simple methyl group to a bulky biaryl or aryloxy tail at the C2 position drives potency from the micromolar to the low-nanomolar range. The C6-chloro substitution provides comparable hydrophobic packing to the fluoro group, maintaining excellent enzyme inhibition while offering unique physicochemical properties for further lead optimization.

References

  • Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed (NIH). 3

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (ACS Publications). 1

  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center (Elsevier). 2

  • Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. ResearchGate. 5

  • Combi-Blocks Product Catalog: tert-Butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5). Combi-Blocks. 4

Sources

Method

Application Notes and Protocols for High-Throughput Screening Assays Involving Quinoline Carboxylate Scaffolds

Introduction: The Quinoline Carboxylate Scaffold - A Privileged Structure in Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Carboxylate Scaffold - A Privileged Structure in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] Its derivatives, particularly those bearing a carboxylate group, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This versatility has led to the development of several FDA-approved drugs containing the quinoline core, such as the kinase inhibitors Neratinib and Cabozantinib.[2]

The quinoline carboxylate framework's success stems from its unique electronic and steric properties, which allow for diverse chemical modifications. These modifications can be tailored to optimize potency, selectivity, and pharmacokinetic profiles, making it an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) provides the technological power to rapidly evaluate large libraries of these compounds, identifying promising candidates for further development.[3][4] This guide provides detailed protocols and insights for designing and executing robust HTS assays focused on quinoline carboxylate derivatives.

Pillar 1: Assay Development and Validation for High-Throughput Screening

The success of any HTS campaign hinges on the quality and reliability of the assay. A well-designed assay can distinguish true "hits" from experimental noise, thereby minimizing costly false positives and negatives.[5]

The Z'-Factor: A Critical Metric for Assay Quality

While the signal-to-background ratio is a simple metric, it fails to account for data variability.[5] The Z'-factor is a more robust statistical tool that incorporates both the dynamic range and the standard deviation of the positive and negative controls.[6][7][8]

The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between positive and negative controls. Highly suitable for HTS.[5][7]
0 to 0.5AcceptableModerate separation. The assay may require further optimization.[7]
< 0PoorSignificant overlap between controls. The assay is not suitable for screening.[6]

A Z'-factor of ≥ 0.5 is generally considered the benchmark for a reliable HTS assay.[5]

Pillar 2: High-Throughput Screening Assay Protocols for Quinoline Carboxylates

The diverse biological activities of quinoline carboxylates necessitate a range of HTS assays to probe their mechanisms of action. This section details protocols for common biochemical and cell-based assays.

Protocol 1: Biochemical Assay - Kinase Inhibition

Quinoline derivatives are well-documented as potent kinase inhibitors.[2][9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9][11]

Objective: To identify quinoline carboxylate compounds that inhibit the activity of a specific kinase.

Principle: This protocol utilizes a generic kinase activity assay that measures the amount of ATP consumed during the phosphorylation reaction. A decrease in kinase activity due to inhibition will result in a lower signal.

Workflow for Kinase Inhibition HTS:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Quinoline Carboxylate Library Dispensing Dispense Compounds & Reagents Compound_Library->Dispensing Assay_Plate 384-well Assay Plate Reagents Kinase, Substrate, ATP, Buffer Reagents->Dispensing Incubation Incubate at RT Dispensing->Incubation Detection Add Detection Reagent Incubation->Detection Read Read Plate (Luminescence) Detection->Read Normalization Normalize Data Read->Normalization IC50_Calc Calculate IC50 Normalization->IC50_Calc Hit_Selection Select Hits IC50_Calc->Hit_Selection

Caption: Workflow for a kinase inhibition HTS assay.

Detailed Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the quinoline carboxylate compounds in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of each compound concentration into a 384-well, low-volume, white, solid-bottom assay plate.

    • Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle).

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the kinase and its specific substrate in the reaction buffer.

    • Prepare a solution of ATP at a concentration at or below its Km value to ensure sensitivity to competitive inhibitors.[12]

  • Assay Execution:

    • Add the kinase/substrate solution to each well of the assay plate.

    • Initiate the enzymatic reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and detect the remaining ATP using a commercially available luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12][13]

Quantitative Data Summary for Kinase Inhibition:

Compound IDTarget KinaseIC50 (nM)Z'-Factor
QC-001c-MET0.590.82
QC-002RET3.00.75
QC-003CK28.90.88
Reference data compiled from scientific literature.[11]
Protocol 2: Cell-Based Assay - Cytotoxicity

Many quinoline carboxylate derivatives exhibit anticancer activity by inducing apoptosis or cell cycle arrest.[1] A cytotoxicity assay is a fundamental cell-based screen to identify compounds that affect cell viability.[14]

Objective: To identify quinoline carboxylate compounds that are cytotoxic to a specific cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by measuring the absorbance.

Workflow for a Cell-Based Cytotoxicity Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 384-well Plate Cell_Culture->Cell_Seeding Compound_Plate Prepare Compound Plate Compound_Addition Add Compounds Compound_Plate->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 72h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Solubilization Add Solubilizing Agent MTT_Addition->Solubilization Read Read Absorbance Solubilization->Read Viability_Calc Calculate % Cell Viability Read->Viability_Calc IC50_Calc Determine IC50 Viability_Calc->IC50_Calc Hit_Selection Select Hits IC50_Calc->Hit_Selection

Caption: Workflow for a cell-based cytotoxicity HTS assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest the cells and adjust the cell density to a predetermined optimal concentration.

    • Seed the cells into a 384-well, clear-bottom tissue culture plate.

  • Compound Addition:

    • Prepare a plate with serial dilutions of the quinoline carboxylate compounds.

    • Add the compounds to the wells containing the cells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Assay:

    • Add MTT solution to each well and incubate for a further 2-4 hours.

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1]

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]

Quantitative Data Summary for Cytotoxicity:

Compound IDCancer Cell LineIC50 (µM)
Aryl ester of quinoline-2-carboxylic acidPC3 (Prostate)26 µg/mL
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)MLLr leukemic cell lines7.2
Reference data compiled from BenchChem Technical Guide.[1]
Protocol 3: Receptor Binding Assay

Quinoline carboxylates can also act as ligands for various receptors. Receptor binding assays are crucial for identifying compounds that interact with a specific receptor target.[15][16][17][18][19]

Objective: To identify quinoline carboxylate compounds that bind to a specific G-protein coupled receptor (GPCR).

Principle: This protocol describes a competitive radioligand binding assay using a filtration-based format. The assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Workflow for a Receptor Binding Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & Compounds Membrane_Prep->Incubation Reagents Radioligand, Buffers Reagents->Incubation Compound_Plate Prepare Compound Plate Compound_Plate->Incubation Filtration Filter and Wash Incubation->Filtration Scintillation_Counting Add Scintillant & Count Filtration->Scintillation_Counting Binding_Calc Calculate % Specific Binding Scintillation_Counting->Binding_Calc IC50_Ki_Calc Determine IC50 and Ki Binding_Calc->IC50_Ki_Calc Hit_Selection Select Hits IC50_Ki_Calc->Hit_Selection

Caption: Workflow for a receptor binding HTS assay.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor from cultured cells or tissue.

  • Assay Setup:

    • In a 96- or 384-well filter plate, add the receptor membranes, a fixed concentration of the radiolabeled ligand (at or below its Kd), and varying concentrations of the quinoline carboxylate test compounds.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding for each test compound concentration.

    • Calculate the IC50 and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

Pillar 3: Mechanism of Action and Secondary Assays

Primary HTS identifies "hits," but further investigation is required to confirm their activity and elucidate their mechanism of action.

Signaling Pathway Visualization:

Many quinoline carboxylates target key signaling pathways involved in cancer.[9] The following diagram illustrates a simplified kinase signaling pathway that can be inhibited by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Quinoline Carboxylate Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

Secondary Assays:

  • Orthogonal Assays: Confirm hits using a different assay format to rule out technology-specific artifacts.

  • Selectivity Profiling: Screen hits against a panel of related targets (e.g., a kinase panel) to determine their selectivity.[2]

  • Mechanism of Action Studies: For enzyme inhibitors, determine the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.[13] For cell-based hits, investigate the underlying mechanism (e.g., apoptosis induction, cell cycle arrest).

Conclusion

The quinoline carboxylate scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The successful application of high-throughput screening to libraries of these compounds requires a deep understanding of assay principles, rigorous validation, and a strategic approach to hit confirmation and characterization. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to design and execute effective HTS campaigns targeting this important class of molecules.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Vertex AI Search.
  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. (2025). Benchchem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Vertex AI Search.
  • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. (2024). Taylor & Francis.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs.
  • High-throughput Screening. (n.d.).
  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. (n.d.). PMC.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC.
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026). Journal of American Science.
  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
  • Receptor Binding Assays for HTS and Drug Discovery. (2018). PubMed.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • On HTS: Z-factor. (2023). On HTS.
  • The Z prime value (Z´). (2025). BMG LABTECH.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). PubMed.
  • Z-factor. (n.d.). Wikipedia.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Cell-based assays for high-throughput screening. (2010). Broad Institute.
  • High Density Receptor Ligand Binding Assays in the MultiScreen®HTS 384-well Glass Fiber Filter Pl
  • Basics of Enzym
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018).
  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti.
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. (2025). Benchchem.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important chemical transformation. As a key building block in pharmaceutical research, achieving a high yield and purity of this quinoline derivative is often critical.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanism, offering logical, field-tested solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common synthetic route for Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate?

The most direct and widely employed method for this specific substitution pattern is the Combes quinoline synthesis . This acid-catalyzed reaction involves the condensation of 4-chloroaniline with tert-butyl acetoacetate. While other named reactions like the Gould-Jacobs or Pfitzinger synthesis are powerful for creating quinolines, the Combes reaction is uniquely suited for reacting an aniline with a β-ketoester to yield the 2-methyl-4-carboxylate substitution pattern observed in the target molecule.[1]

Q2: What are the critical starting materials and their required purity?

The primary starting materials are:

  • 4-Chloroaniline: This provides the benzene ring and the chlorine substituent at the 6-position.

  • Tert-butyl acetoacetate: This β-ketoester provides the atoms for the pyridine ring, including the 2-methyl group and the 4-tert-butyl carboxylate group.

  • Acid Catalyst: A strong acid is required to catalyze the reaction. Polyphosphoric acid (PPA) is common, but others like sulfuric acid or Eaton's reagent can also be used.[2][3]

Expert Insight: The purity of your starting materials is paramount. 4-Chloroaniline can oxidize and darken on storage; using freshly purified (e.g., recrystallized or sublimed) aniline can prevent the formation of colored impurities. Tert-butyl acetoacetate should be checked for hydrolysis to acetoacetic acid, which can complicate the reaction.

Q3: What is the mechanistic role of the acid catalyst in the Combes synthesis?

The acid catalyst plays two crucial roles:

  • Activation: It protonates the carbonyl oxygen of the β-ketoester (tert-butyl acetoacetate), making the ketone carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic 4-chloroaniline.

  • Cyclization & Dehydration: After the initial condensation forms a β-anilinoacrylate intermediate, the strong acid promotes the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization) onto the aniline ring. Subsequently, it catalyzes the dehydration of the resulting dihydroquinoline intermediate to yield the final aromatic quinoline system.

Q4: Why is precise temperature control so critical during the cyclization step?

The thermal cyclization is often the most challenging step.[4] It requires significant thermal energy (typically >120 °C) to overcome the activation barrier for the intramolecular cyclization.[5] However, excessive heat can lead to several undesirable side reactions:

  • Decomposition and Tar Formation: At very high temperatures (>250 °C), starting materials and intermediates can degrade, leading to the formation of dark, insoluble tars which significantly reduce yield and complicate purification.[6][7]

  • Hydrolysis: If any water is present, the combination of heat and strong acid can hydrolyze the tert-butyl ester.

  • Decarboxylation: Extreme heat can sometimes lead to the loss of the entire carboxylate group, though this is less common under controlled conditions.[7]

Experimental Protocols & Optimization

Protocol 1: Standard Combes Synthesis (Thermal Conditions)
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add polyphosphoric acid (PPA). Caution: PPA is viscous and highly corrosive.

  • Reagent Addition: While stirring, slowly add 4-chloroaniline (1.0 eq). The mixture may warm slightly. Allow it to stir for 10-15 minutes to ensure homogeneity.

  • Ketoester Addition: Add tert-butyl acetoacetate (1.05 eq) dropwise to the mixture. An exotherm is often observed; maintain the temperature below 60 °C during the addition.

  • Cyclization: After the addition is complete, heat the reaction mixture to 120-140 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to approximately 80 °C and pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Data Presentation: Reaction Parameter Optimization

To maximize your yield, a systematic approach to optimization is recommended. The following table outlines key parameters to investigate.

ParameterRecommended RangeRationale & Key Considerations
Temperature 110 °C - 150 °CBalance reaction rate against thermal decomposition. Start lower and increase incrementally.[7]
Catalyst PPA, H₂SO₄, Eaton's ReagentPPA often acts as both catalyst and solvent. Eaton's reagent can sometimes offer milder conditions and easier workup.[2]
Stoichiometry 1.0 - 1.2 eq (Ketoester)A slight excess of the ketoester can help drive the initial condensation to completion.
Reaction Time 1 - 6 hoursMonitor by TLC/LC-MS to avoid prolonged heating after the reaction has reached completion, which can increase byproduct formation.[8]
Solvent Neat (PPA) or High-BoilingIn some cases, a high-boiling solvent like diphenyl ether or Dowtherm A can be used for more precise temperature control, though this complicates removal.[6]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Low yield is a frequent issue stemming from incomplete reactions or poor reagent quality.

  • Potential Cause A: Inactive or Wet Reagents

    • Diagnosis: Use of old 4-chloroaniline (discolored) or tert-butyl acetoacetate. Moisture can inhibit the catalyst and promote hydrolysis.

    • Solution: Use freshly purified 4-chloroaniline. Ensure all reagents and glassware are thoroughly dry. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause B: Insufficiently High Temperature

    • Diagnosis: TLC analysis shows the presence of the β-anilinoacrylate intermediate but little to no final product, even after several hours.

    • Solution: The cyclization step is thermally demanding.[5] Gradually increase the reaction temperature in 10°C increments, carefully monitoring for any signs of decomposition.

  • Potential Cause C: Ineffective Quench and Workup

    • Diagnosis: The product appears to have formed (by TLC/LC-MS of a reaction aliquot), but is lost during workup.

    • Solution: The product is weakly basic and can remain in the acidic aqueous layer if neutralization is incomplete. Ensure the pH is raised to 7-8 before extraction. Perform multiple extractions with your organic solvent to ensure complete recovery.

Problem 2: Significant Formation of Dark, Tarry Byproducts

Tar formation is a clear sign of decomposition.

  • Potential Cause A: Reaction Temperature is Too High

    • Diagnosis: The reaction mixture darkens significantly and rapidly upon heating.

    • Solution: This is the most common cause.[7] Reduce the reaction temperature. Find the minimum temperature required for cyclization. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Potential Cause B: Prolonged Reaction Time

    • Diagnosis: The reaction initially looks clean, but tar forms after it is left heating for an extended period post-completion.

    • Solution: Monitor the reaction closely. Once the starting material is consumed, proceed with the workup immediately. Unnecessary heating will only degrade the product.

Problem 3: Difficulty in Product Purification
  • Potential Cause A: Product is an Oil and Fails to Crystallize

    • Diagnosis: After concentrating the organic extracts, a viscous oil remains instead of a solid.

    • Solution: This is common for crude products. Try triturating the oil with a non-polar solvent like hexanes or petroleum ether to induce precipitation/crystallization.[6] If this fails, silica gel column chromatography is the most reliable method for purification.

  • Potential Cause B: Contamination with Starting Materials

    • Diagnosis: NMR or LC-MS analysis of the purified product shows residual 4-chloroaniline or tert-butyl acetoacetate.

    • Solution: An aqueous acid wash (e.g., 1M HCl) during the workup can remove unreacted basic 4-chloroaniline. Unreacted ketoester can often be removed during column chromatography. Adjusting the stoichiometry (using a slight excess of one reagent) can ensure the other is fully consumed.

Visualized Workflows and Mechanisms

Reaction Mechanism: Combes Synthesis

Combes_Mechanism Figure 1: Mechanism of the Combes Synthesis cluster_start Starting Materials A 4-Chloroaniline D Enamine Intermediate (β-Anilinoacrylate) A->D Nucleophilic Attack B Tert-butyl acetoacetate C Protonated Ketoester B->C H⁺ (Catalyst) C->D + 4-Chloroaniline - H₂O E Cyclized Dihydroquinoline Intermediate D->E Intramolecular Cyclization (Heat, H⁺) F Product: Tert-butyl 6-chloro-2-methyl- quinoline-4-carboxylate E->F Dehydration (-H₂O, Aromatization)

Caption: Step-wise mechanism of the acid-catalyzed Combes reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart for Low Yield start Low Product Yield check_reagents Verify Starting Material Purity & Dryness start->check_reagents check_conditions Analyze Reaction Conditions start->check_conditions check_workup Review Workup & Purification start->check_workup sol_reagents Purify/Dry Reagents Run under N₂ check_reagents->sol_reagents sol_temp Increase Temperature Incrementally (110-150°C) check_conditions->sol_temp Intermediate stalls? sol_time Increase Reaction Time (Monitor by TLC) check_conditions->sol_time Incomplete conversion? sol_workup Ensure pH > 7 Before Extraction Perform Multiple Extractions check_workup->sol_workup

Caption: A logical workflow for diagnosing and solving low yield issues.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs reaction - wikidoc. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]

  • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. Available at: [Link]

  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at: [Link]

  • (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. Available at: [Link]

  • Optimization of reaction conditions [a] . | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoline Derivatives

Welcome to the Formulation & Solubilization Support Center . Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, known for their broad spectrum of biological activities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center . Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, known for their broad spectrum of biological activities. However, their planar, hydrophobic nature and high crystal lattice energy frequently result in notoriously poor aqueous solubility.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the thermodynamic and kinetic barriers of quinoline solubilization. This center provides field-proven strategies, from non-covalent formulation adjustments to covalent chemical modifications, ensuring your drug candidates achieve the necessary bioavailability for downstream assays and clinical success.

Diagnostic Flowchart: Selecting a Solubilization Strategy

Before diving into specific protocols, use the decision tree below to identify the most thermodynamically appropriate solubilization strategy for your specific quinoline derivative.

SolubilityTroubleshooting Start Poor Aqueous Solubility of Quinoline Derivative Q1 Is chemical modification acceptable? Start->Q1 Prodrug Synthesize Prodrug (e.g., Phosphate ester, PEGylation) Q1->Prodrug Yes Q2 Is the compound ionizable at physiological pH? Q1->Q2 No Salt Salt Formation (e.g., Mesylate, HCl) Q2->Salt Yes (pKa > 4) Q3 Does it have a high crystal lattice energy? Q2->Q3 No / Weak Base ASD Amorphous Solid Dispersion (e.g., with PVP or HPMCAS) Q3->ASD Yes (High Tm) CD Cyclodextrin Complexation (e.g., HP-β-CD) Q3->CD No / Moderate Tm

Diagnostic decision tree for selecting the optimal quinoline solubilization strategy.

Formulation-Based Troubleshooting (FAQs)

Q: My quinoline derivative precipitates immediately in aqueous buffer. Can I use cyclodextrins to solubilize it without altering its chemical structure? A: Yes. Cyclodextrins (CDs) are cyclic oligosaccharides featuring a lipophilic central cavity and a hydrophilic outer surface. Because the quinoline ring is highly lipophilic, it readily inserts into the CD cavity to form a 1:1 or 1:2 inclusion complex [1]. Natural β-CD has limited aqueous solubility (approx. 1.85 g/100 mL), so we strongly recommend using chemically modified derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). These modifications prevent intermolecular hydrogen bonding between CD molecules, drastically increasing the solubility of the resulting complex [2]. Causality Insight: The complexation is thermodynamically driven by the displacement of high-enthalpy water molecules from the CD cavity by the hydrophobic quinoline moiety, lowering the overall energy of the system.

Q: I tried using ethanol as a co-solvent with β-cyclodextrin to help dissolve the drug, but the solubility of my quinoline actually decreased. Why? A: This is a common thermodynamic pitfall. Ethanol acts as a competing guest molecule. Instead of dissolving the non-complexed drug, the ethanol molecules form an inclusion complex with the β-CD cavity, actively displacing the quinoline derivative [3]. Furthermore, β-CD is practically insoluble in ethanol, leading to the destabilization and precipitation of the complex [3]. If a co-solvent is absolutely necessary, use minimal amounts of DMSO, or better yet, switch to a highly water-soluble CD derivative (like HP-β-CD) in a purely aqueous system.

Solid-State Alterations (FAQs)

Q: My quinoline compound has a very high melting point (>200°C) and is practically insoluble in water. What solid-state strategy is best? A: A high melting point indicates a high crystal lattice energy, which presents a massive thermodynamic barrier to dissolution. The most effective strategy here is creating an Amorphous Solid Dispersion (ASD) [4]. By melt-extrusion or spray-drying the quinoline with a hydrophilic polymeric carrier (e.g., PVP, HPMCAS, or polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol copolymer), you disrupt the crystal lattice entirely [4]. The drug is trapped in a high-energy amorphous state, significantly enhancing its apparent solubility and dissolution rate [5]. Causality Insight: The polymer matrix restricts the molecular mobility of the quinoline, preventing nucleation and crystal growth upon exposure to aqueous media. This creates a "spring and parachute" effect, maintaining a supersaturated state long enough for absorption.

ASD_Mechanism Crystalline Crystalline Quinoline (Low Energy, Insoluble) Process Hot Melt Extrusion / Spray Drying Crystalline->Process Amorphous Amorphous Solid Dispersion (High Energy, Polymer Stabilized) Process->Amorphous Dissolution Aqueous Media Amorphous->Dissolution Supersaturation Supersaturated Solution (High Bioavailability) Dissolution->Supersaturation

Mechanism of Amorphous Solid Dispersions (ASD) overcoming crystal lattice energy.

Chemical Modification & Prodrugs (FAQs)

Q: Formulation strategies are insufficient for my in vivo models. How can I chemically modify the quinoline to improve solubility? A: If non-covalent formulation fails, a prodrug approach is highly effective. For fluoroquinolones and other quinoline-3-carboxylic acids, converting the active molecule into a phosphate prodrug drastically increases water solubility [6]. The phosphate group is highly ionized at physiological pH and is rapidly cleaved by ubiquitous alkaline phosphatases in vivo to release the active parent drug [6]. Alternatively, attaching a polyethylene glycol (PEG) group via a cleavable carbonate linker to a quinone trigger can dramatically enhance solubility while targeting the reductive cytoplasm of bacteria for bioactivation [7]. Causality Insight: The addition of ionizable groups (phosphates) or highly hydrated polymers (PEG) lowers the logP and disrupts planar stacking, shifting the thermodynamic equilibrium heavily towards the aqueous phase.

Q: Can I just form a salt? Quinoline is a base, right? A: Quinoline is a weak tertiary base (pKa ~4.9). While salt formation (e.g., hydrochloride or mesylate salts) can improve solubility in acidic media (like the stomach), the free base will often precipitate when entering the neutral pH of the intestine. If your quinoline derivative has electron-withdrawing groups (e.g., halogens), its basicity is further reduced, making stable salt formation difficult [8]. In these cases, ASDs or prodrugs are preferred over simple salt formation.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Preparation of Quinoline/HP-β-CD Inclusion Complex (Kneading Method)

Self-Validating Principle: The kneading method provides high mechanical shear, forcing the hydrophobic drug into the CD cavity while using minimal solvent. This prevents the drug from simply dissolving and precipitating separately as a physical mixture.

  • Molar Ratio Calculation: Weigh the quinoline derivative and HP-β-CD in a 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar. Add a small volume of a water/methanol mixture (1:1 v/v)—just enough to form a thick, homogeneous paste.

  • Incorporation: Gradually add the quinoline powder to the paste while continuously kneading with a pestle for 45-60 minutes. Add micro-drops of solvent if the paste dries out to maintain shear force.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all residual solvent.

  • Validation Checkpoint: Sieve the dried complex. Validate complexation using Differential Scanning Calorimetry (DSC). Pass criteria: The complete disappearance of the quinoline's sharp melting endotherm confirms successful inclusion inside the cavity.

Protocol B: Preparation of Amorphous Solid Dispersion via Solvent Evaporation

Self-Validating Principle: Rapid solvent evaporation traps the drug in a disordered state within the polymer matrix before the molecules have time to organize into a crystal lattice.

  • Carrier Selection: Select a hydrophilic polymer (e.g., Copovidone or HPMCAS) at a drug-to-polymer weight ratio of 1:3 or 1:4.

  • Dissolution: Dissolve both the quinoline derivative and the polymer in a common volatile solvent (e.g., Dichloromethane/Methanol mixture) until a clear solution is achieved.

    • Validation Checkpoint 1: Inspect visually. Any turbidity indicates incomplete dissolution and will act as nucleation sites, ruining the ASD. Do not proceed until the solution is perfectly clear.

  • Evaporation: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C.

  • Secondary Drying: Place the resulting thin film in a vacuum desiccator for 24 hours to remove trace solvents.

  • Validation Checkpoint 2: Mill the solid into a fine powder. Validate via Powder X-Ray Diffraction (PXRD). Pass criteria: A characteristic broad "halo" pattern without any sharp Bragg peaks confirms the completely amorphous state [4].

Data Presentation: Summary of Solubilization Strategies

StrategyPrimary MechanismTypical Fold-Increase in Aqueous SolubilityBest Suited ForKey Limitations
pH Adjustment / Salt Formation Ionization of the basic quinoline nitrogen10x - 100x (Highly pH dependent)Weakly basic quinolines (pKa > 4) without electron-withdrawing groupsPrecipitation at intestinal pH (pH > 6) [8]
HP-β-CD Complexation Encapsulation of hydrophobic moiety50x - 200xPlanar, highly lipophilic derivativesHigh mass burden (requires large amount of excipient per dose) [1]
Amorphous Solid Dispersion Complete disruption of crystal lattice energy100x - 500xHigh melting point (>200°C) compoundsPotential for thermodynamic recrystallization over time [5]
Phosphate Prodrug Covalent addition of highly ionizable group>1000xCompounds requiring IV or aerosol deliveryRequires synthetic chemistry and reliable in vivo enzymatic cleavage [6]

References

  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC Source: nih.gov URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: mdpi.com URL: [Link]

  • Source: google.
  • Title: Amorphous Polymeric Drug Salts as Ionic Solid Dispersion Forms of Ciprofloxacin Source: dntb.gov.ua URL: [Link]

  • Title: A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC Source: nih.gov URL: [Link]

  • Title: Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Publications Source: acs.org URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Chloroquinolines

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the notoriously challenging Suzuki-Miyaura coupling of chloroquinolines.

Unlike their bromo- or iodo-counterparts, chloroquinolines present unique thermodynamic and kinetic hurdles. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reproducible success.

Workflow Start Substrate: Chloroquinoline Step1 1. Catalyst & Ligand (e.g., Pd(OAc)2 + XPhos) Start->Step1 Step2 2. Base Selection (e.g., K3PO4, K2CO3) Step1->Step2 Step3 3. Solvent System (e.g., Dioxane/H2O, n-BuOH) Step2->Step3 Step4 4. Temperature & Time (80-120°C, 2-24h) Step3->Step4 End Product Isolation & LC-MS Step4->End

Workflow for optimizing Suzuki-Miyaura coupling of chloroquinolines.

Section 1: Catalyst and Ligand Selection (FAQ)

Q: Why is my chloroquinoline substrate showing <10% conversion while the bromo-analog reaches completion in 2 hours? A: This is a fundamental thermodynamic issue. The C-Cl bond dissociation energy (~96 kcal/mol) is significantly higher than that of a C-Br bond (~81 kcal/mol). Consequently, the initial oxidative addition of the Palladium(0) species into the C-Cl bond becomes the rate-limiting bottleneck. Standard catalysts like Pd(PPh₃)₄ often fail because triphenylphosphine is not electron-rich enough to drive this addition. Solution: Switch to electron-rich, sterically demanding dialkylbiaryl phosphine ligands such as XPhos or SPhos[1]. The electron density of these ligands increases the nucleophilicity of the Pd center, while their steric bulk forces the formation of a highly reactive monoligated Pd(0)L1​ active species, rapidly accelerating oxidative addition into the stubborn C-Cl bond[2].

Q: I am trying to couple 8-chloroquinoline, but the yields are terrible compared to my 6-chloroquinoline substrates. What is the mechanistic difference? A: Positional isomerism drastically alters reactivity. The 8-position is directly adjacent to the heterocyclic nitrogen. This creates severe steric hindrance that impedes the approach of the bulky Pd-ligand complex during oxidative addition[1]. Furthermore, the proximity of the nitrogen lone pair allows it to coordinate with the palladium center, forming a stable but catalytically dead chelate (catalyst poisoning). Solution: For 8-chloroquinolines, you must use highly active pre-catalysts (e.g., SPhos-Pd-G2 or G3) that generate the active Pd(0) species efficiently at lower temperatures (e.g., 40 °C), preventing thermal degradation while overcoming the steric barrier[3].

Section 2: Solvent and Base Optimization (FAQ)

Q: My boronic acid is undergoing protodeboronation before the cross-coupling can finish. How do I adjust my solvent and base to prevent this? A: Protodeboronation is a base-catalyzed degradation pathway where the C-B bond is cleaved by water and base, yielding a protonated arene. However, water and base are strictly required to convert the boronic acid into the reactive boronate complex [R-B(OH)3​]− necessary for transmetalation. Solution: Optimize the biphasic solvent ratio to control the concentration of hydroxide ions. A 4:1 mixture of 1,4-dioxane to water or a 10:1 toluene to water mixture is standard[4],[5]. By keeping the boronic acid primarily in the organic layer, you minimize its exposure to the bulk aqueous base. Alternatively, utilizing an aqueous n-butanol system (e.g., 5 mL n-butanol to 2 mL water per mmol) with K₂CO₃ has been proven to facilitate highly efficient couplings with heteroaryl chlorides while almost entirely suppressing side reactions[6].

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Bottleneck for C-Cl) Pd0->OxAdd + Chloroquinoline PdII Pd(II) Ar-Cl Complex OxAdd->PdII TransMet Transmetalation (Requires Base/H2O) PdII->TransMet + Ar'-B(OH)2 + Base PdII_Ar2 Pd(II) Ar-Ar' Complex TransMet->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 + Biaryl Product

Palladium catalytic cycle highlighting the oxidative addition bottleneck for C-Cl bonds.

Section 3: Quantitative Data Summary

The following table synthesizes optimized conditions for various chloroquinoline isomers based on empirical literature data, allowing for rapid cross-referencing of reaction parameters.

SubstrateBoronic Acid PartnerCatalyst / Ligand SystemBaseSolvent SystemTemp / TimeTypical Conversion
6-Chloroquinoline Phenylboronic acidPd(PPh₃)₄ (3-5 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)90 °C, 18 h~85%[4]
4-Chloroquinoline-6-carbaldehyde Arylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃Toluene/H₂O (10:1)100 °C, 12 h>80%[5]
2-Chloroquinoline 3-Thiopheneboronic acidNa₂PdCl₄ / Ligand (0.5 mol%)K₂CO₃n-Butanol/H₂O (5:2)100 °C, 12 hQuantitative[6]
8-Haloquinolines Phenylboronic pinacol esterSPhos-Pd-G2 (2-5 mol%)K₃PO₄1,4-Dioxane/H₂O40 °C, 3 hSubstrate Dependent[3]

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes a Buchwald pre-catalyst (XPhos-Pd-G2) to overcome the activation barriers associated with chloroquinolines. The protocol includes built-in validation steps to ensure data integrity.

Objective: Synthesis of a 6-arylquinoline via Suzuki-Miyaura coupling.

Step 1: Reaction Setup (Inert Atmosphere Required)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloroquinoline (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add XPhos-Pd-G2 (0.02 mmol, 2 mol%) and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Validation Step: Add exactly 0.5 mmol of heptadecane. This acts as an inert internal standard for quantitative GC/LC-MS tracking[6].

Step 2: Solvent Addition & Degassing

  • Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Via syringe, add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed deionized water (4:1 ratio).

  • Causality Note: Degassing the water is critical; dissolved oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

Step 3: Heating & Kinetic Monitoring

  • Place the flask in a pre-heated oil bath at 80 °C.

  • Validation Step: At t=1h and t=4h , withdraw a 10 µL aliquot via syringe, dilute in 1 mL acetonitrile, filter through a plug of Celite, and inject into the LC-MS. Compare the product peak area against the heptadecane internal standard to plot the reaction kinetics and verify conversion.

Step 4: Workup & Isolation

  • Once LC-MS indicates complete consumption of the chloroquinoline (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

References

  • Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. NIH (PMC). URL:[Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications. URL:[Link]

  • Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. White Rose Research Online. URL: [Link]

Sources

Optimization

Preventing decarboxylation of quinoline-4-carboxylic acids during hydrolysis

A Researcher's Guide to Preventing Decarboxylation During Ester Hydrolysis Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Preventing Decarboxylation During Ester Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing decarboxylation during the hydrolysis of quinoline-4-carboxylic acid esters. As Senior Application Scientists, we have compiled this resource to combine established chemical principles with practical, field-tested insights to ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I'm hydrolyzing my quinoline-4-carboxylate ester to the corresponding carboxylic acid, but I'm observing significant formation of a byproduct that lacks the carboxyl group. What is happening?

A1: You are likely encountering decarboxylation, a common side reaction where the carboxylic acid group is lost as carbon dioxide (CO₂). This reaction is often competitive with ester hydrolysis, particularly under harsh conditions. The stability of the quinoline ring can facilitate this process, leading to the formation of the corresponding quinoline derivative without the 4-carboxyl group.

Q2: What are the primary factors that promote this unwanted decarboxylation?

A2: The main culprits promoting decarboxylation during hydrolysis are:

  • High Temperatures: Thermal energy can be sufficient to induce decarboxylation, especially once the carboxylic acid is formed.

  • Strong Basic or Acidic Conditions: Both extremes of pH can catalyze the decarboxylation process. Harsher conditions with strong bases (like NaOH at >60 °C) are known to favor side product formation, including decarboxylation.[1]

  • Steric Hindrance: Bulky substituents near the ester group (e.g., at the C3 position) can make the ester less accessible for hydrolysis. This may require more forceful reaction conditions (higher temperatures or stronger reagents), which in turn increase the likelihood of decarboxylation.[1]

  • Solvent Choice: The reaction medium can influence the rates of both hydrolysis and decarboxylation.

Q3: How do the electronic properties of substituents on the quinoline ring affect decarboxylation?

A3: The electronic nature of substituents can influence the stability of the intermediate formed during decarboxylation. Electron-donating groups can increase the electron density on the quinoline ring, which may stabilize the transition state for protonation at the 4-position, a potential step in some decarboxylation mechanisms. Conversely, electron-withdrawing groups can destabilize such intermediates, potentially slowing down the rate of decarboxylation. However, the interplay of steric and electronic effects can be complex, and the specific reaction conditions often play a more dominant role.

Troubleshooting Guide: Minimizing Decarboxylation

This section provides a systematic approach to troubleshooting and optimizing your hydrolysis reaction to favor the formation of the desired quinoline-4-carboxylic acid.

Issue: Significant Decarboxylation Observed with Standard Basic Hydrolysis (e.g., NaOH/MeOH/H₂O, heat)

Analysis: Standard saponification conditions, especially with heating, provide the energy and the basic environment conducive to decarboxylation. The mechanism under basic conditions likely involves the formation of the carboxylate anion, which can then be susceptible to losing CO₂, particularly if the resulting quinoline carbanion at the 4-position is stabilized.

Recommendations:

  • Lower the Reaction Temperature: Attempt the hydrolysis at room temperature or even at 0-5 °C. The reaction will be slower, but the reduced thermal energy can significantly decrease the rate of decarboxylation. Monitor the reaction closely by TLC or LC-MS over a longer period.

  • Use a Milder Base: Instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using lithium hydroxide (LiOH). LiOH is often effective for hydrolysis at room temperature and is considered a milder alternative.[1]

  • Non-Aqueous Basic Hydrolysis: For sterically hindered esters that are resistant to standard saponification, a non-aqueous method can be effective. A solution of NaOH in a mixture of methanol and dichloromethane (CH₂Cl₂) has been shown to hydrolyze hindered esters at room temperature, often with high yields and minimal side reactions.[2]

Issue: Acid-Catalyzed Hydrolysis is Leading to Decarboxylation and/or Other Side Reactions

Analysis: Strongly acidic conditions, particularly at elevated temperatures, can also promote decarboxylation. The mechanism in acidic media may involve protonation of the quinoline nitrogen, which can influence the electronic properties of the ring and facilitate the loss of CO₂.

Recommendations:

  • Lewis Acid-Mediated Deprotection (for Methyl and Ethyl Esters): Boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM) is a highly effective and mild method for cleaving methyl and ethyl esters of quinoline-4-carboxylic acids.[1] This method avoids the use of water and strong protic acids, thereby minimizing the risk of decarboxylation. The reaction typically proceeds at room temperature or below.

Recommended Hydrolysis Protocols

Here we provide detailed, step-by-step protocols for hydrolyzing quinoline-4-carboxylate esters with a focus on minimizing decarboxylation.

Protocol 1: Mild Basic Hydrolysis with Lithium Hydroxide
  • Reactants: Quinoline-4-carboxylate ester, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the quinoline-4-carboxylate ester in a mixture of THF and water (typically a 1:1 to 3:1 ratio).

    • Add an excess of LiOH (2-5 equivalents).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight.

    • Once the starting material is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~4-5 to protonate the carboxylic acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Lewis Acid-Mediated Deprotection of Methyl Esters using Boron Tribromide
  • Reactants: Methyl quinoline-4-carboxylate, Boron tribromide (BBr₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the methyl quinoline-4-carboxylate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C or -78 °C.

    • Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents).

    • Allow the reaction to stir at low temperature for a specified time (e.g., 1-4 hours), then let it warm to room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Summary: Comparison of Hydrolysis Conditions

MethodReagentsTemperatureTypical SubstratesAdvantagesDisadvantages
Standard Saponification NaOH or KOH, THF/H₂O or EtOH/H₂O40 °C to refluxUnhindered estersFast reaction timesHigh risk of decarboxylation, especially with hindered substrates and high temperatures.[1]
Mild Basic Hydrolysis LiOH, THF/H₂ORoom TemperatureMost common estersReduced risk of decarboxylation, generally clean reactions.[1]Slower reaction times compared to standard saponification.
Lewis Acid Deprotection BBr₃, DCM-78 °C to Room TemperatureMethyl and Ethyl EstersExcellent for heat-sensitive and sterically hindered substrates; very low risk of decarboxylation.[1]Requires anhydrous conditions and careful handling of BBr₃; may affect other functional groups.
Non-Aqueous Basic Hydrolysis NaOH, MeOH/CH₂Cl₂Room TemperatureSterically hindered estersEffective for substrates resistant to standard saponification; mild conditions.[2]May require careful optimization of solvent ratios.

Visualizing the Competing Pathways: Hydrolysis vs. Decarboxylation

The following diagram illustrates the critical choice of reaction conditions that determines the fate of a quinoline-4-carboxylate ester.

G cluster_0 Reaction Pathways for Quinoline-4-Carboxylate Ester cluster_1 Desired Pathway: Hydrolysis cluster_2 Undesired Pathway: Decarboxylation Start Quinoline-4-Carboxylate Ester Hydrolysis_Conditions Mild Conditions (e.g., LiOH, RT or BBr₃, DCM, RT) Start->Hydrolysis_Conditions Treatment Harsh_Conditions Harsh Conditions (e.g., NaOH, >60°C or Strong Acid, Heat) Start->Harsh_Conditions Treatment Carboxylic_Acid Quinoline-4-Carboxylic Acid (Desired Product) Hydrolysis_Conditions->Carboxylic_Acid Yields Decarboxylation_Intermediate Decarboxylation-Prone Intermediate Harsh_Conditions->Decarboxylation_Intermediate Leads to Decarboxylated_Product Decarboxylated Quinoline (Byproduct) Decarboxylation_Intermediate->Decarboxylated_Product Loses CO₂

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who are leveragi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who are leveraging NMR to characterize these vital heterocyclic compounds. Quinolines form the backbone of numerous pharmaceuticals, and precise structural elucidation is critical for understanding their function.[1] This resource provides in-depth, experience-driven answers to common challenges encountered during the assignment of NMR peaks for this class of molecules.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals in the ¹H NMR spectrum are overlapping, making interpretation impossible. What are my options?

Signal overlap in the aromatic region (typically δ 6.5-9.0 ppm) is a frequent challenge with substituted quinolines due to the similar electronic environments of the protons.[1] Here are several strategies to resolve this issue:

  • Change the NMR Solvent: The chemical shifts of quinoline protons can be highly dependent on the solvent.[2][3] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce different chemical shifts (due to solvent-solute π-π interactions), often resolving the overlap.[2]

  • Vary the Sample Concentration: Intermolecular π-π stacking interactions between quinoline molecules can influence proton chemical shifts.[4][5] Acquiring spectra at different concentrations may alter the positions of the signals enough to resolve them.[2]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity of protons within the quinoline ring system.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. By spreading the proton signals out based on the chemical shifts of the carbons they are attached to, it can effectively resolve severe overlap in the ¹H spectrum.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.[2]

Q2: The chemical shifts in my spectrum don't match the literature values for a similar quinoline derivative. What could be the reason?

Discrepancies between experimental and literature chemical shifts can arise from several factors:

  • Solvent Effects: As mentioned, the choice of solvent can significantly alter chemical shifts.[2] Ensure that you are comparing your data to literature values obtained in the same solvent.

  • Concentration Differences: High concentrations can lead to shifts due to intermolecular interactions.[2][4][5] Literature data is often reported for dilute solutions.

  • pH Effects: The nitrogen atom in the quinoline ring is basic and can be protonated by trace amounts of acid in the solvent or on the glassware. This protonation dramatically affects the electronic structure and, consequently, the NMR chemical shifts.[2][6]

  • Substituent Effects: Even minor differences in the substituents on the quinoline ring can have a substantial impact on the chemical shifts of all protons and carbons in the molecule.[7]

Q3: I have broad peaks in my ¹H NMR spectrum. What is causing this, and how can I fix it?

Broad peaks in an NMR spectrum can obscure coupling information and make accurate integration difficult. Common causes include:

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer is the first step to address this.[8][9]

  • High Sample Concentration: Very concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks.[2] Diluting the sample may help.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica or celite can sometimes remove these impurities.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals, particularly H-2 and H-8. This is an inherent property of the molecule and can be difficult to eliminate completely.

Q4: How can I confidently assign the quaternary carbons of my substituted quinoline?

Quaternary carbons do not have any directly attached protons, so they will not appear in a DEPT-135 or HSQC spectrum. The primary method for assigning them is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[2]

  • HMBC in Action: Look for correlations between protons and carbons that are 2 or 3 bonds away. For example, the H-8 proton will typically show a correlation to the C-8a and C-7 carbons. Similarly, H-5 will show a correlation to C-4a and C-7. By piecing together these long-range correlations, you can unambiguously assign the quaternary carbons.

Troubleshooting Workflow

When faced with an ambiguous spectrum, a systematic approach is key. The following workflow outlines a logical progression from a simple 1D ¹H NMR to a fully assigned structure using 2D techniques.

Troubleshooting_Workflow Troubleshooting Workflow for Quinoline NMR Peak Assignment A Acquire 1D ¹H NMR Spectrum B Are Assignments Clear and Unambiguous? A->B C Structure Assigned B->C Yes D Peak Overlap or Broadening? B->D No E Adjust Experimental Conditions (Solvent, Concentration, Temperature) D->E Yes F Acquire 2D NMR Spectra D->F No E->A G COSY: Establish ¹H-¹H Connectivity F->G H HSQC: Correlate ¹H and ¹³C Signals G->H I HMBC: Identify Long-Range ¹H-¹³C Correlations H->I J NOESY: Determine Spatial Proximity (if needed) I->J K Integrate All 1D and 2D Data J->K L Still Ambiguous? K->L L->C No M Consider Advanced Techniques or Isotopic Labeling L->M Yes

Caption: A logical workflow for troubleshooting NMR peak assignments of substituted quinolines.

Data Reference Tables

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted quinoline core. Note that these values can vary significantly depending on the nature and position of substituents. All shifts are in ppm (δ) relative to TMS.

Table 1: Typical ¹H NMR Chemical Shifts for Unsubstituted Quinoline

ProtonChemical Shift (δ, ppm)MultiplicityKey Influences
H-28.81ddAdjacent to nitrogen, highly deshielded.[1]
H-37.26ddInfluenced by substituents at C-2 and C-4.
H-48.00ddDeshielded by the ring current and proximity to the nitrogen.
H-57.68dPart of the carbocyclic ring system.
H-67.43tTypical aromatic proton shift.
H-77.61tTypical aromatic proton shift.
H-88.05dDeshielded due to the peri-effect from the nitrogen lone pair.[1]
Data sourced from multiple references.[7]

Table 2: Typical ¹³C NMR Chemical Shifts for Unsubstituted Quinoline

CarbonChemical Shift (δ, ppm)Key Influences
C-2150.3Attached to nitrogen, significantly downfield.
C-3121.1Shielded relative to other carbons in the pyridine ring.
C-4136.1Influenced by the nitrogen atom.
C-4a128.2Quaternary carbon, assigned via HMBC.
C-5126.6Typical aromatic carbon shift.
C-6127.6Typical aromatic carbon shift.
C-7129.4Typical aromatic carbon shift.
C-8129.4Influenced by the peri-effect of the nitrogen.
C-8a148.4Quaternary carbon, attached to nitrogen.
Data sourced from multiple references.[7][10]

Experimental Protocols

Standard Sample Preparation for ¹H and ¹³C NMR
  • Weigh Sample: Accurately weigh 5-10 mg of your substituted quinoline sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[1]

  • Transfer: Gently swirl the vial to dissolve the sample completely. Once dissolved, transfer the solution to a clean NMR tube using a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Key 2D NMR Experimental Workflows

The following provides a generalized workflow for acquiring essential 2D NMR spectra on a modern spectrometer.

Caption: A generalized workflow for acquiring COSY, HSQC, and HMBC spectra.

1. COSY (Correlation Spectroscopy) Experiment:

  • Objective: To identify scalar-coupled protons (protons on adjacent carbons).[2]

  • Methodology:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.

    • After acquisition, perform a 2D Fourier transform and phase correction.

    • Analyze the cross-peaks: a peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.[2]

2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Objective: To identify direct one-bond correlations between protons and carbons.[2]

  • Methodology:

    • Acquire standard ¹H and ¹³C NMR spectra to determine their respective spectral widths.

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Set the spectral width in F2 to the proton spectral width and in F1 to the carbon spectral width.

    • The experiment is optimized for an average one-bond ¹JCH coupling constant, typically around 145 Hz for aromatic compounds.[2]

    • Set the number of scans (NS) to 4-16 and the number of increments in F1 (TD(F1)) to 128 or 256.[2]

3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[2]

  • Methodology:

    • Use the same spectral widths as determined for the HSQC experiment.

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).[2]

    • The experiment is optimized for an average long-range nJCH coupling constant, typically around 8-10 Hz.

    • Acquire and process the data similarly to the HSQC experiment.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • Beck, A. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW.
  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington.
  • BenchChem. (2025). . BenchChem.
  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2).
  • BenchChem. (2025). Troubleshooting NMR peak assignments for pyridinium salts. BenchChem.
  • Katayama, S., & Akahori, Y. (1977). Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects. YAKUGAKU ZASSHI, 97(11), 1264-1269.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
  • MSU Chemistry. (2017). Basic Practical NMR Concepts. Michigan State University. Retrieved from [Link]

  • Wang, H., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate with its methyl ester analog

Executive Summary & Structural Causality Quinoline-4-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently utilized in the development of potent dihydroorotate dehydrogenase (DHODH) inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Quinoline-4-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently utilized in the development of potent dihydroorotate dehydrogenase (DHODH) inhibitors and antimalarial agents . During the synthesis of these complex therapeutics, the choice of carboxylic acid protecting group dictates the entire synthetic workflow.

When comparing Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate with its methyl ester analog , the reactivity profile diverges entirely due to a competition between steric hindrance and electronic effects:

  • Methyl Ester: The compact nature of the methyl group leaves the carbonyl carbon sterically accessible. The electron-withdrawing 6-chloro substituent on the quinoline ring further increases the electrophilicity of the C-4 carbonyl, making this analog highly susceptible to nucleophilic attack (e.g., basic hydrolysis, reduction, and direct amidation).

  • Tert-Butyl Ester: The bulky −C(CH3​)3​ group physically blocks the Bürgi-Dunitz trajectory, preventing nucleophiles from attacking the carbonyl carbon. Consequently, this analog is virtually inert to basic hydrolysis and nucleophilic acyl substitution, requiring strongly acidic conditions for cleavage .

This stark contrast provides chemists with an orthogonal deprotection strategy, allowing for the selective manipulation of multifunctional molecules without cross-reactivity .

Mechanistic Divergence in Ester Cleavage

The fundamental difference between these two analogs lies in their cleavage mechanisms.

The BAc​2 Pathway (Methyl Ester): Under basic conditions, the methyl ester undergoes a standard Base-Catalyzed Acyl-Oxygen cleavage ( BAc​2 ). The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The methoxide leaving group is expelled, and subsequent rapid proton transfer yields the stable carboxylate salt.

The AAL​1 Pathway (Tert-Butyl Ester): Because the tert-butyl group shields the carbonyl from nucleophilic attack, base catalysis fails. Instead, Acid-Catalyzed Alkyl-Oxygen cleavage ( AAL​1 ) is employed. A strong acid (like TFA) protonates the carbonyl oxygen, drawing electron density away from the ester oxygen. The highly stable tertiary carbocation then dissociates (breaking the C-O alkyl bond rather than the acyl bond) and rapidly eliminates a proton to form isobutylene gas.

OrthogonalDeprotection MeEster Methyl Ester (Sterically Accessible) Base LiOH, THF/MeOH/H2O (Basic Conditions) MeEster->Base BAc2 Mechanism tBuEster Tert-Butyl Ester (Sterically Hindered) tBuEster->Base Acid TFA, CH2Cl2 (Acidic Conditions) tBuEster->Acid AAL1 Mechanism ProductMe Quinoline-4-carboxylic Acid (High Yield, <2h) Base->ProductMe NoRxn No Reaction (Resists Hydrolysis) Base->NoRxn ProducttBu Quinoline-4-carboxylic Acid (High Yield, <4h) Acid->ProducttBu

Orthogonal deprotection workflows for methyl and tert-butyl quinoline-4-carboxylates.

Experimental Protocols: Self-Validating Workflows

As a best practice in synthetic methodology, protocols must be designed with built-in causality and self-validating kinetic indicators.

Protocol A: Base-Catalyzed Hydrolysis of the Methyl Ester

Causality: We utilize a ternary solvent system (THF/MeOH/H₂O). THF solubilizes the lipophilic quinoline core, water delivers the hydroxide nucleophile, and MeOH acts as a miscible bridge to create a homogenous single-phase reaction, preventing biphasic mass-transfer limitations. Li+ acts as a mild Lewis acid, coordinating to the quinoline nitrogen and the ester carbonyl to enhance electrophilicity.

  • Initiation: Dissolve Methyl 6-chloro-2-methylquinoline-4-carboxylate (1.0 eq) in a 2:2:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Catalysis: Add LiOH·H₂O (3.0 eq) portion-wise at room temperature. Stir for 1–2 hours.

  • Kinetic Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The UV-active ester spot ( Rf​≈0.6 ) will disappear, replaced by a polar carboxylate salt trapped at the baseline ( Rf​=0.0 ).

  • Isolation: Concentrate under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer with 1M HCl to pH 3–4.

  • Product Validation: The free 6-chloro-2-methylquinoline-4-carboxylic acid will immediately precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Acid-Catalyzed Cleavage of the Tert-Butyl Ester

Causality: We utilize Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂). TFA provides the massive proton activity required to drive the formation of the tert-butyl cation. CH₂Cl₂ is chosen because it is a non-nucleophilic, polar aprotic solvent that stabilizes the transition state without reacting with the highly electrophilic carbocation intermediate.

  • Initiation: Dissolve Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Catalysis: Add TFA dropwise at 0 °C, then warm to room temperature to achieve a final solvent ratio of CH₂Cl₂:TFA (1:1 v/v).

  • Kinetic Validation: Observe the reaction mixture. The generation of isobutylene gas causes visible effervescence. The reaction is complete (typically 2–4 hours) when bubbling definitively ceases.

  • Isolation: Concentrate the mixture under reduced pressure to remove CH₂Cl₂ and excess TFA.

  • Product Validation: Triturate the resulting viscous residue with cold diethyl ether. The TFA salt of 6-chloro-2-methylquinoline-4-carboxylic acid will crash out as a solid, confirming the successful removal of the lipophilic tert-butyl group. Filter and dry.

MechanisticPathways cluster_0 Methyl Ester (Base Catalysis - BAc2) cluster_1 Tert-Butyl Ester (Acid Catalysis - AAL1) M_Start Ester Carbonyl M_Int Tetrahedral Intermediate (OH- attack) M_Start->M_Int M_End Carboxylate + MeOH M_Int->M_End T_Start Protonated Carbonyl T_Int t-Butyl Cation Cleavage (C-O bond breaks) T_Start->T_Int T_End Carboxylic Acid + Isobutylene T_Int->T_End

Mechanistic divergence: BAc2 base hydrolysis vs. AAL1 acid-catalyzed cleavage.

Quantitative Reactivity Comparison

The following table summarizes the operational parameters and chemoselectivity profiles of both analogs, providing a quick-reference guide for synthetic planning.

ParameterMethyl 6-chloro-2-methylquinoline-4-carboxylateTert-butyl 6-chloro-2-methylquinoline-4-carboxylate
Steric Hindrance (A-value) Low (~1.7 kcal/mol)High (>4.7 kcal/mol)
Optimal Cleavage Reagent LiOH·H₂O (Base)TFA or HCl in Dioxane (Acid)
Cleavage Mechanism BAc​2 (Saponification) AAL​1 (Carbocation Elimination)
Reaction Time / Temp 1–2 hours / 25–50 °C2–4 hours / 25 °C
Direct Amidation Possible (requires heating or Lewis acid)Completely Inert (Requires prior deprotection)
Chemoselectivity Profile Cleaved safely in the presence of acid-sensitive groups (e.g., Boc, acetals)Cleaved safely in the presence of base-sensitive groups (e.g., Fmoc, epoxides)

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Prodrug Forms of N-[(4-Deoxy-4-amino-10-methyl)pteroyl]glutamate-γ-[ψP(O)(OH)] Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley URL: [Link]

Comparative

The Enigmatic Profile of a Substituted Quinoline: A Comparative Guide to the Biological Activity of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities.[1] Its rigid, bicyclic aromatic structure provides a versati...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities.[1] Its rigid, bicyclic aromatic structure provides a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties. This guide delves into the predicted biological activity of a specific, yet lesser-studied derivative, Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate . In the absence of direct experimental data for this compound, we will leverage established structure-activity relationships (SAR) of analogous quinoline derivatives to build a comprehensive profile of its likely therapeutic potential. This comparative analysis is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities in the ever-expanding landscape of quinoline-based therapeutics.

Deconstructing the Molecule: Structure-Activity Relationship Insights

The predicted biological activities of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate are a direct consequence of its unique substitution pattern. Each functional group—the 6-chloro, 2-methyl, and 4-tert-butyl carboxylate moieties—is known to modulate the pharmacological effects of the quinoline core.

  • The 6-Chloro Substituent: The presence of a halogen, particularly chlorine, at the C6 position of the quinoline ring is a well-documented strategy for enhancing various biological activities. For instance, in the realm of anticancer research, 6-substituted 2-phenylquinolines have demonstrated significant cytotoxic effects.[2] The chloro group, being electron-withdrawing, can influence the electronic distribution of the quinoline ring system, potentially enhancing interactions with biological targets.

  • The 2-Methyl Group: Substitution at the C2 position with a methyl group has been associated with a range of biological outcomes. Studies on 2-methylquinoline derivatives have revealed their potential as anticancer agents.[3] The presence of this small alkyl group can impact the molecule's lipophilicity and steric profile, which in turn can affect its ability to cross cell membranes and bind to target proteins.

  • The 4-Tert-butyl Carboxylate Moiety: The ester group at the C4 position, particularly a bulky one like a tert-butyl ester, is a critical determinant of activity. While a free carboxylic acid at C4 is often essential for certain activities like the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells, esterification can serve as a prodrug strategy.[4][5] The bulky tert-butyl group can enhance lipophilicity, potentially improving cell permeability.[6] Once inside the cell, the ester may be hydrolyzed by cellular esterases to release the active carboxylic acid.

Predicted Biological Activity Profile: A Comparative Analysis

Based on the SAR of related quinoline derivatives, Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate is predicted to exhibit a spectrum of biological activities, primarily in the realms of anticancer and anti-inflammatory effects.

Anticancer Potential

The combination of the 6-chloro and 2-methyl substituents strongly suggests a potential for anticancer activity. Numerous quinoline derivatives with similar substitution patterns have demonstrated cytotoxicity against various cancer cell lines.[2][7] The proposed mechanism of action could involve the inhibition of key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase, following intracellular hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.[5][8]

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCell Line(s)Reported IC50/ActivityReference
2,4-Disubstituted quinolinesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/mL[1]
2-Arylquinolines (C-6 substituted)HeLa (Cervical), PC3 (Prostate)IC50 values of 8.3 µM to 34.34 µM[2]
2-methyl-3-(1H-pyrazol-3-yl) quinolineA549 (Lung), MCF-7 (Breast)Comparable to doxorubicin[3]
4-Aryl-6-chloro-quinoline derivativesHepG 2.2.15 (Liver)Significant inhibition of HBV DNA replication
Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties. The 6-chloro substitution, in particular, has been associated with anti-inflammatory effects. The mechanism could involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Table 2: Comparative Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/Derivative ClassAssayReported ActivityReference
Quinoline-4-carboxylic acidsInhibition of pro-inflammatory mediatorsDocumented anti-inflammatory effects[9]
Polypeptide from chicken feather mealNitric Oxide Production in RAW 264.7 cellsInhibition of NO production[10]
Antimicrobial and Neuroprotective Potential

While the primary predicted activities are anticancer and anti-inflammatory, the versatile quinoline scaffold suggests that Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate may also possess antimicrobial and neuroprotective properties. Quinoline-4-carboxylic acids and their esters have been investigated for their antibacterial and antifungal activities.[11][12] Furthermore, various substituted quinolines have shown promise as neuroprotective agents by modulating pathways involved in oxidative stress and neuroinflammation.[13][14][15]

Experimental Validation: Protocols for Biological Evaluation

To empirically validate the predicted biological activities of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, a series of in vitro assays are recommended. The following protocols provide a robust framework for this evaluation.

Anticancer Activity Assessment

A crucial first step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of cancer cell lines.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Detailed Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing an indication of membrane integrity.[1]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

  • Detailed Protocol:

    • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (commercially available kits) to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the controls.

Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., HCT-116, MCF-7, A549) B Compound Treatment (Serial Dilutions) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E IC50 Determination C->E D->E F Apoptosis Assay (Annexin V/PI Staining) E->F If Potent G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot (Signaling Pathways) E->H

Caption: Workflow for evaluating the anticancer potential of a novel quinoline derivative.

Anti-inflammatory Activity Assessment

The ability of the compound to suppress inflammatory responses can be evaluated by measuring its effect on nitric oxide production in stimulated macrophages.

Protocol 3: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

  • Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO). NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored product, the absorbance of which is proportional to the NO concentration.

  • Detailed Protocol:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate for 1 hour.

    • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark for 10-15 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Workflow for Anti-inflammatory Screening

G A RAW 264.7 Macrophages B Pre-treatment with Test Compound A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (24h) C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance (540 nm) F->G H Calculate NO Inhibition G->H

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Neuroprotective Activity Assessment

To investigate the potential neuroprotective effects, an in vitro model of oxidative stress-induced neuronal cell death can be utilized.

Protocol 4: Neuroprotection Assay against Oxidative Stress

  • Principle: This assay evaluates the ability of the compound to protect neuronal cells from damage induced by an oxidizing agent, such as hydrogen peroxide (H₂O₂). Cell viability is assessed using the MTT assay.

  • Detailed Protocol:

    • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

    • Compound Pre-treatment: Pre-treat the cells with different concentrations of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate for 1-2 hours.

    • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ for a specified duration (e.g., 24 hours).

    • Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to determine the percentage of cell viability.

    • Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate is currently lacking, a comprehensive analysis of the structure-activity relationships of related quinoline derivatives provides a strong foundation for predicting its therapeutic potential. The presence of the 6-chloro and 2-methyl substituents, coupled with the 4-tert-butyl carboxylate group, suggests promising anticancer and anti-inflammatory properties. The experimental protocols detailed in this guide offer a clear and validated path for the empirical investigation of these predicted activities. Further studies to confirm these activities and to elucidate the underlying mechanisms of action are warranted and could pave the way for the development of novel quinoline-based therapeutic agents.

References

  • Chen, Y. L., et al. (2001). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14.
  • Povarov, L. S., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Abdel-Wahab, B. F., et al. (2020). Synthesis and Anticancer Activity of New 2-methylquinoline with Pyridine, Thiazole and Pyrazole Derivatives.
  • Doležal, M., et al. (2015). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • de Souza, A. O., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Alcaro, S., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Lemes, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
  • Sang, Z., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Alonso, J. M., et al. (2021).
  • Alcaro, S., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
  • Jackman, A. L., et al. (1991). Quinoline antifolate thymidylate synthase inhibitors: variation of the C2- and C4-substituents. PubMed.
  • Choi, J., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters.
  • Kumar, A., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
  • Lv, P. C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • George, R. F., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Mohammed, D. H., & Salih, M. H. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing.
  • Gerasimova, E., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • El-Sayed, N. N. E., et al. (2025). Synthesis, antioxidant, and antibacterial studies of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid.
  • Al-Suwaidan, I. A., et al. (2022). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
  • Wang, Y., et al. (2021).
  • Lv, P. C., et al. (2018).
  • Kumar, A., et al. (2022).
  • Istrate, A. M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Sari, Y., et al. (2023).
  • Zhou, P., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Müller, M., et al. (2008). The tert-butyl group in chemistry and biology. PubMed.
  • Aderogba, M. A., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press.
  • protocols.io. (2024). LDH cytotoxicity assay. Available from: [Link]

  • Gerasimova, E., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • Thermo Fisher Scientific. (2019).
  • Dojindo Molecular Technologies, Inc. (2017). Cytotoxicity LDH Assay Kit-WST.
  • El-Sayed, N. N. E., et al. (2021). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents.
  • Yılmaz, S., & Erdoğmuş, S. F. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark.
  • Guru, A., et al. (2022). Neuroprotective and antioxidant capability of RW20 peptide from histone acetyltransferases caused by oxidative stress-induced neurotoxicity in in vivo zebrafish larval model. Journal of King Saud University - Science.
  • El-Sheref, E. M., et al. (2022). Structures of new quinoline-based derivatives 4a-l and 5a-c.
  • Muchtaridi, M., et al. (2025). Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Taylor & Francis Online.
  • Bisel, P., et al. (2008). The tert-butyl group in chemistry and biology.
  • Intiquilla, A., et al. (2021).
  • IntechOpen. (2020). Heterocycles - Synthesis and Biological Activities.

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Validation

X-ray crystallographic analysis of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate for structural confirmation

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5) is a highly versatile heterocyclic building block utilized extensively in the synthesis of bioactive small molecules, PROTACs, and targeted kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5) is a highly versatile heterocyclic building block utilized extensively in the synthesis of bioactive small molecules, PROTACs, and targeted kinase inhibitors[1]. During the synthesis of substituted quinolines—often via multi-component reactions like the Skraup, Doebner-Miller, or Friedländer condensations—regiochemical ambiguity frequently arises[2]. Specifically, distinguishing between the 6-chloro and 7-chloro isomers, or confirming the spatial orientation of the bulky tert-butyl ester group relative to the quinoline plane, presents a significant analytical challenge.

As a Senior Application Scientist, I frequently encounter scenarios where standard spectroscopic methods yield ambiguous results. This guide objectively compares X-ray crystallography against alternative techniques (NMR and HRMS) for the structural elucidation of quinoline derivatives, providing a field-proven, self-validating crystallographic protocol.

The Analytical Challenge: Why Routine Methods Fall Short

To confirm the structure of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, laboratories typically deploy a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HRMS: Confirms the exact mass and molecular formula (C15H16ClNO2), but provides zero spatial or regiochemical information.

  • NMR Spectroscopy: While 1D 1 H and 13 C NMR, supplemented by 2D techniques (COSY, HMBC, NOESY), can map atomic connectivity, they represent time-averaged, solution-state dynamics. In highly substituted quinolines, overlapping aromatic signals can obscure the exact position of the halogen[3]. Furthermore, NMR struggles to precisely quantify the dihedral angle of the tert-butyl carboxylate group driven by steric hindrance.

The X-ray Crystallography Advantage: X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal by measuring the angles and intensities of diffracted X-ray beams[4]. Unlike NMR, which infers structure from nuclear magnetic environments, X-ray diffraction provides a direct, three-dimensional electron density map[5]. For a molecule like Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, X-ray crystallography unequivocally pinpoints the chlorine atom at the C6 position due to its distinct electron density and anomalous scattering properties, while also revealing the exact solid-state conformation of the ester moiety[3].

Table 1: Performance Comparison of Structural Elucidation Techniques
Analytical MetricX-ray CrystallographyNMR Spectroscopy (Solution)HRMS
Primary Output 3D Electron Density Map & CoordinatesNuclear Spin Connectivity & ProximityExact Mass & Isotope Pattern
Regiochemistry Definitive (Direct observation)Inferential (Requires 2D HMBC/NOESY)Cannot determine
Conformational Data Absolute solid-state packingTime-averaged solution dynamicsNone
Sample Requirement Single crystal (>0.1 mm)[6]1–5 mg (soluble)<1 µg
Halogen Identification Excellent (Heavy atoms scatter strongly)Poor (Chlorine is NMR-silent in routine 1 H/ 13 C)Excellent (Isotope ratio 35 Cl/ 37 Cl)

Structural Elucidation Decision Workflow

To optimize resource allocation in drug development, the choice between NMR and X-ray crystallography must be logical and sequential. The diagram below illustrates the decision-making causality.

G Start Synthesized Compound Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate MS HRMS (Mass & Formula Confirmation) Start->MS NMR 1D/2D NMR (Solution Connectivity) Start->NMR Xray X-ray Crystallography (Absolute 3D Structure) Start->Xray Direct Crystallization Ambiguity Regiochemical Ambiguity? (e.g., 6-Cl vs 7-Cl isomers) NMR->Ambiguity Confirm Definitive Structural Confirmation & Solid-State Packing Xray->Confirm Ambiguity->Xray Yes (Require 3D) Ambiguity->Confirm No

Decision tree for structural elucidation of quinoline derivatives.

Self-Validating Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the methodology for obtaining the crystal structure of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate. Every step is designed with causality to ensure a self-validating data set.

Phase 1: Crystal Growth (Thermodynamic Control)
  • Objective: Produce a single, defect-free crystal with dimensions larger than 0.1 mm[6].

  • Procedure: Dissolve 10 mg of the compound in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Heptane). Pierce the cap of the vial with a narrow needle to allow for slow evaporation at 20°C.

  • Causality: Slow evaporation ensures thermodynamic control, allowing molecules to pack into a highly ordered lattice without internal imperfections like twinning or cracks[6].

Phase 2: Mounting and Data Collection
  • Procedure: Select a colorless, prismatic crystal and mount it on a cryoloop using paratone oil. Transfer immediately to a diffractometer equipped with a cooling stream set to 100 K. Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54178 Å) radiation[7].

  • Causality: Data is collected at 100 K to drastically reduce the thermal motion (atomic displacement parameters) of the atoms. This sharpens the diffraction spots and increases the resolution limit, allowing for precise modeling of the tert-butyl group, which is otherwise prone to severe rotational disorder at room temperature.

Phase 3: Structure Solution and Refinement
  • Procedure: Process the raw diffraction frames to integrate intensities and apply empirical absorption corrections. Solve the structure using Direct Methods (e.g., SHELXT) to generate the initial electron density map[4]. Refine the atomic positions using full-matrix least-squares against F2 (SHELXL)[4].

  • Self-Validation System: The protocol validates itself through refinement metrics. A successful, accurate structure must yield an R1​ value < 0.05 (indicating the model agrees with the experimental data by >95%) and a Goodness-of-Fit (GoF) near 1.0. Hydrogen atoms are placed in calculated positions and refined using a riding model, as X-ray diffraction struggles to locate single electrons accurately without high-resolution data[5].

Protocol Cryst 1. Crystallization Slow Evaporation Mount 2. Mounting Cryoloop at 100K Cryst->Mount Diff 3. Diffraction Mo/Cu Kα Radiation Mount->Diff Solve 4. Structure Solution Direct Methods Diff->Solve Refine 5. Refinement Least-Squares (R-factor) Solve->Refine

Step-by-step X-ray crystallographic workflow for small molecules.

Data Synthesis and Structural Insights

When analyzing the crystallographic data of quinoline-4-carboxylate derivatives, specific geometric parameters serve as benchmarks for structural integrity[8][9]. For Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, the heavy chlorine atom at C6 provides a massive peak in the electron density map, instantly resolving any 6-Cl vs. 7-Cl ambiguity.

Furthermore, the steric clash between the C4 tert-butyl ester and the C3/C5 protons forces the carboxylate plane to twist out of coplanarity with the rigid quinoline core. This dihedral angle is a critical parameter for computational chemists modeling the compound's docking into kinase active sites.

Table 2: Expected Crystallographic Parameters for Quinoline-4-carboxylates
ParameterExpected Range / ValueScientific Significance
Crystal System Monoclinic or TriclinicTypical packing arrangement for asymmetric planar aromatics.
C(6)-Cl Bond Length ~1.73 – 1.75 ÅConfirms the covalent attachment of the halogen to the aromatic ring.
Quinoline Planarity RMS deviation < 0.03 ÅValidates the aromaticity and delocalization of the bicyclic core.
Dihedral Angle (C3-C4-C=O) 45° – 75°Quantifies the steric repulsion induced by the tert-butyl group.
Final R1​ / wR2​ < 0.05 / < 0.12Statistical proof that the proposed model matches the diffracted reality.

Conclusion

While NMR and HRMS are indispensable for high-throughput screening and solution-state analysis, they rely on inferential logic for exact spatial mapping[10]. For absolute structural confirmation of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate—particularly regarding its regiochemistry and steric conformation—single-crystal X-ray crystallography remains the unparalleled gold standard[4]. By utilizing low-temperature data collection and rigorous least-squares refinement, researchers can generate a self-validating 3D model that serves as an immutable foundation for subsequent drug design and SAR optimization.

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. We will explore the mechanistic nuances, performance metrics, and practical considerations of different synthetic routes, with a focus on catalyst selection to optimize yield, purity, and reaction efficiency.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Specifically, quinoline-4-carboxylic acid derivatives are crucial intermediates in the development of novel therapeutics, such as inhibitors of the STAT3 signaling pathway, which is constitutively active in many human cancers.[1] The target molecule of this guide, Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, incorporates key structural features—a halogen at the 6-position, a methyl group at the 2-position, and a bulky tert-butyl ester at the 4-position—making it a valuable and versatile building block for drug discovery programs.

The efficient synthesis of this polysubstituted quinoline presents a significant chemical challenge, demanding careful selection of both the synthetic strategy and the catalytic system. This guide will focus on two of the most powerful and direct methods for its construction: the Doebner-von Miller Reaction and the Friedländer Annulation . We will provide a comparative analysis of catalysts for each route, supported by experimental data and detailed protocols.

Overview of Primary Synthetic Strategies

The synthesis of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate can be approached via several classical named reactions. The choice of strategy is dictated by the availability of starting materials, desired regioselectivity, and tolerance to functional groups.

Synthesis_Strategies cluster_Doebner Doebner-von Miller Reaction cluster_Friedlander Friedländer Annulation Target Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate Doebner_R1 4-Chloroaniline Doebner_Reaction One-Pot, Three-Component Doebner_R1->Doebner_Reaction Acid Catalyst Doebner_R2 Acetaldehyde Doebner_R2->Doebner_Reaction Acid Catalyst Doebner_R3 Tert-butyl pyruvate Doebner_R3->Doebner_Reaction Acid Catalyst Doebner_Reaction->Target Friedlander_R1 2-Amino-5-chloro- acetophenone Friedlander_Reaction Condensation & Cyclization Friedlander_R1->Friedlander_Reaction Acid or Base Catalyst Friedlander_R2 Tert-butyl acetoacetate Friedlander_R2->Friedlander_Reaction Acid or Base Catalyst Friedlander_Reaction->Target

Caption: Primary synthetic routes to the target quinoline derivative.

The Doebner-von Miller reaction is a highly convergent three-component synthesis involving an aniline, an α,β-unsaturated carbonyl compound (often formed in situ), and, in this modified case, a keto-ester.[2] The Friedländer annulation offers excellent regiocontrol by condensing a pre-functionalized 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[3][4] Both methods are robust, but catalyst performance is the critical determinant of success.

Comparative Analysis of Catalytic Systems

The selection of an optimal catalyst depends heavily on the chosen synthetic route. Below, we compare various catalysts for both the Doebner-von Miller and Friedländer reactions, summarizing their performance based on literature-derived data.

Catalysts for the Doebner-von Miller Reaction

This reaction is traditionally catalyzed by strong Brønsted or Lewis acids. The challenge often lies in managing side reactions and achieving good yields, particularly with electronically deactivated anilines like 4-chloroaniline.[5]

CatalystCatalyst Loading (mol%)SolventTemp. (°C)TimeYield (%)Key Advantages & Disadvantages
H₂NSO₃H (Sulfamic Acid) 20Toluene1108 h~70-85Adv: Inexpensive, solid acid, easy to handle. Disadv: Requires relatively high loading and temperature.[6]
BF₃·THF 20-50MeCN6520 h~60-75Adv: Effective for electron-deficient anilines, moderate temperature. Disadv: Moisture sensitive, stoichiometric amounts may be needed.[5]
Ag(I)-Montmorillonite K10 10 wt%Solvent-free1203 h~80-89Adv: Heterogeneous, reusable catalyst, environmentally friendly (solvent-free). Disadv: Requires high temperature, catalyst preparation needed.
Copper Nanoparticles ~5N/A5015-30 min>90Adv: "Green" approach, very fast reaction under ultrasonication, recyclable catalyst. Disadv: Requires specialized equipment (ultrasonicator).[7]

Mechanistic Insight: The Role of the Acid Catalyst In the Doebner-von Miller synthesis, the acid catalyst plays a dual role. It first activates the aldehyde for condensation with pyruvic acid and subsequent reaction with the aniline to form a Schiff base. Secondly, it facilitates the crucial intramolecular cyclization and subsequent dehydration/aromatization steps to form the quinoline ring. Lewis acids like BF₃·THF are particularly effective as they can coordinate to the carbonyl oxygen atoms, enhancing the electrophilicity of the substrates.[5]

Doebner_Mechanism cluster_1 Step 1: Schiff Base / Enamine Formation cluster_2 Step 2: Cyclization & Aromatization Aniline 4-Chloroaniline Intermediate1 Schiff Base / Enamine Intermediate Aniline->Intermediate1 + Acid Catalyst (e.g., BF₃·THF) Aldehyde Acetaldehyde Aldehyde->Intermediate1 + Acid Catalyst (e.g., BF₃·THF) Pyruvate Tert-butyl pyruvate Pyruvate->Intermediate1 + Acid Catalyst (e.g., BF₃·THF) Intermediate2 Dihydroquinoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Target Quinoline Intermediate2->Product Dehydration & Aromatization

Caption: Simplified mechanism of the acid-catalyzed Doebner-von Miller reaction.

Catalysts for the Friedländer Annulation

The Friedländer synthesis is highly versatile, and a wide array of catalysts, including Lewis acids, Brønsted acids, and even organocatalysts, have been successfully employed.[4][8][9]

CatalystCatalyst Loading (mol%)SolventTemp. (°C)TimeYield (%)Key Advantages & Disadvantages
In(OTf)₃ (Indium Triflate) 5-10Solvent-free1201-2 h85-92Adv: Highly effective Lewis acid, solvent-free conditions, good functional group tolerance. Disadv: Relatively expensive catalyst.[8]
CAN (Ceric Ammonium Nitrate) 10MethanolRT45 min~80-90Adv: Mild conditions (room temp.), rapid reaction, inexpensive. Disadv: Stoichiometric oxidant, potential for side reactions.[3][10]
p-TSA (p-Toluenesulfonic Acid) 20Solvent-free12015-30 min>90Adv: Inexpensive Brønsted acid, very fast under solvent-free heating (conventional or microwave). Disadv: Can be less selective with complex substrates.[4]
Iodine (I₂) 10-20EthanolReflux2-4 h~85-95Adv: Mild, metal-free catalyst, readily available and inexpensive. Disadv: Longer reaction times compared to some Lewis acids.[4]

Mechanistic Insight: Aldol vs. Schiff Base Pathways The Friedländer reaction can proceed via two primary mechanistic pathways. The catalyst's nature can influence the preferred route.

  • Aldol-First Pathway: An initial base- or acid-catalyzed aldol condensation between the 2-aminoaryl ketone and the β-ketoester is followed by cyclization and dehydration.

  • Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the aniline and the ketone of the β-ketoester, followed by an intramolecular aldol-type cyclization.[4]

Lewis acids like In(OTf)₃ activate the carbonyl group of the 2-amino-5-chloroacetophenone, facilitating nucleophilic attack by the enol or enolate of tert-butyl acetoacetate, typically favoring the aldol-first pathway.[8]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies. Researchers should optimize conditions for their specific setup.

Protocol 1: Doebner-von Miller Synthesis using a Heterogeneous Catalyst

This protocol is adapted from methodologies using solid acid catalysts like Ag(I)-Montmorillonite K10.

  • Catalyst Preparation: Prepare the Ag(I)-exchanged Montmorillonite K10 catalyst as per literature procedures.

  • Reaction Setup: In a 25 mL round-bottom flask, add 4-chloroaniline (1.27 g, 10 mmol), tert-butyl pyruvate (1.58 g, 11 mmol), and the prepared catalyst (10 wt%).

  • Addition of Aldehyde: Slowly add acetaldehyde (0.5 mL, ~11 mmol) to the mixture with stirring.

  • Reaction: Heat the solvent-free mixture to 120 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After cooling to room temperature, add ethyl acetate (20 mL) and stir for 10 minutes.

  • Purification: Filter the mixture to recover the solid catalyst. Wash the filtrate with a saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedländer Annulation using a Lewis Acid Catalyst

This protocol is based on efficient Lewis acid-catalyzed methods, such as those using Indium(III) Triflate.[8]

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-amino-5-chloroacetophenone (1.69 g, 10 mmol), tert-butyl acetoacetate (1.74 g, 11 mmol), and Indium(III) triflate (In(OTf)₃, 0.56 g, 1 mmol, 10 mol%).

  • Reaction: Heat the solvent-free mixture to 120 °C with magnetic stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the resulting solid/oil in dichloromethane (25 mL).

  • Purification: Wash the organic solution with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization from ethanol or by flash column chromatography.

General Experimental Workflow

Experimental_Workflow A 1. Reagent Mixing - Aniline/Aryl Ketone - Carbonyl Compound - Catalyst & Solvent (if any) B 2. Reaction - Heating (Conventional/Microwave) - Stirring - TLC Monitoring A->B C 3. Work-up - Quenching / Dilution - Liquid-Liquid Extraction - Washing (Base/Brine) B->C D 4. Isolation - Drying (Na₂SO₄/MgSO₄) - Filtration - Solvent Evaporation C->D E 5. Purification - Column Chromatography or Recrystallization D->E F 6. Characterization - NMR, MS, HPLC E->F

Caption: A generalized workflow for the synthesis and purification of quinoline derivatives.

Conclusion and Recommendations

Both the Doebner-von Miller and Friedländer synthesis routes are highly effective for preparing Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate.

  • For green chemistry and catalyst reusability , the Doebner-von Miller reaction with a heterogeneous catalyst like Ag(I)-Montmorillonite K10 or copper nanoparticles under sonication offers significant advantages, minimizing solvent waste and allowing for catalyst recycling.[7]

  • For speed and efficiency under mild conditions , the Friedländer annulation catalyzed by Ceric Ammonium Nitrate (CAN) at room temperature is an excellent choice, providing high yields in under an hour.[3][10]

  • For robustness and high yield in solvent-free conditions , the Friedländer reaction with In(OTf)₃ or p-TSA is highly reliable, though it requires higher temperatures.[4][8]

The ultimate choice of catalyst will depend on the specific priorities of the research setting, including cost, available equipment, environmental considerations, and the scale of the synthesis. We recommend an initial screening of catalysts from both pathways to determine the optimal conditions for producing high-purity Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate for your drug development pipeline.

References

  • Tanwar, B., Kumar, D., Kumar, A., Ansari, Md. I., Qadri, M. M., Vaja, M. D., Singh, M., & Chakraborti, A. K. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39, 9824-9833.

  • Kamal, A., Adil, S. F., Ramaiah, M. J., Dastagiri, D., Reddy, J. S., & Sowjanya, J. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Organic Chemistry, 75(1), 203-206.

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.

  • Naidoo, R. (2019). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal, ResearchSpace.

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia.

  • Beteille, F., de la Torre, A. F., Bouyssi, D., & Queneau, Y. (2009). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 7(1), 37-39.

  • Kamal, A., Adil, S. F., Ramaiah, M. J., Dastagiri, D., Reddy, J. S., & Sowjanya, J. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed.

  • BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem.

  • Li, J., Liu, Y., Zhang, J., & Zhang, D. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3773.

  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia.

  • Ohta, Y., Oku, Y., Ye, N., & Sato, S. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Chemical and Pharmaceutical Bulletin, 67(10), 1121-1125.

  • Scribd. (n.d.). Green Synthesis of Quinoline 4 Carboxylic Acid. Scribd.

Sources

Validation

In Vitro Assay Guide: Evaluating Tert-Butyl 6-Chloro-2-Methylquinoline-4-Carboxylate Derivatives as Dual-Target Metabolic Inhibitors

Introduction & Scientific Rationale The quinoline-4-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery, particularly for targeting metabolic vulnerabilities in cancer and infectious diseas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinoline-4-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery, particularly for targeting metabolic vulnerabilities in cancer and infectious diseases. Specifically, Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate serves as a critical building block and prodrug scaffold for synthesizing potent inhibitors of two distinct metabolic enzymes: Dihydroorotate Dehydrogenase (DHODH) [1] and Human Lactate Dehydrogenase A (hLDHA) [2].

The Causality of the Chemical Structure

As a Senior Application Scientist, it is crucial to understand why this specific derivative is utilized before designing the assay:

  • The Quinoline Core: Provides essential π−π stacking interactions within the hydrophobic binding pockets of both DHODH and hLDHA.

  • 6-Chloro Substitution: The electron-withdrawing halogen at the 6-position significantly increases the lipophilicity (cLogP) of the molecule, allowing it to anchor deeply into the ubiquinone-binding channel of DHODH [3].

  • 2-Methyl Group: Introduces steric bulk that restricts the rotational freedom of the molecule, locking the quinoline ring into an optimal conformation for receptor binding.

  • Tert-Butyl Ester Prodrug Strategy: While the free carboxylic acid is strictly required for electrostatic anchoring (e.g., hydrogen bonding with T63 or Y356 in DHODH), the tert-butyl ester is frequently employed to massively enhance cellular permeability. In biochemical in vitro assays, the ester is typically evaluated alongside its hydrolyzed free-acid counterpart to differentiate between direct enzymatic inhibition and cell-based prodrug efficacy.

This guide objectively compares the in vitro inhibitory performance of these derivatives against standard clinical/preclinical alternatives (Brequinar for DHODH; FX11 for hLDHA) and provides self-validating experimental protocols.

Metabolic Pathway & Target Visualization

To contextualize the assays, the diagram below illustrates the dual-inhibition mechanism. By blocking DHODH, the derivative starves the cell of pyrimidines (halting DNA/RNA synthesis). By blocking hLDHA, it disrupts the Warburg effect, cutting off the rapid glycolytic ATP supply relied upon by tumor cells.

MetabolicPathway cluster_DHODH De Novo Pyrimidine Biosynthesis cluster_LDHA Glycolysis (Warburg Effect) Inhibitor Quinoline-4-carboxylate Derivative DHODH DHODH Enzyme Inhibitor->DHODH Inhibits LDHA hLDHA Enzyme Inhibitor->LDHA Inhibits DHO Dihydroorotate DHO->DHODH Orotate Orotate DHODH->Orotate Pyruvate Pyruvate Pyruvate->LDHA Lactate Lactate LDHA->Lactate

Fig 1: Dual inhibition of DHODH and hLDHA by quinoline-4-carboxylate derivatives.

Self-Validating In Vitro Assay Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This means incorporating strict positive controls, negative (vehicle) controls, and calculating the Z'-factor to confirm assay robustness prior to compound screening.

Protocol A: DHODH Enzymatic Inhibition Assay (DCIP Reduction)

This assay measures DHODH activity by coupling the oxidation of dihydroorotate (DHO) to the reduction of 2,6-dichloroindophenol (DCIP), which results in a measurable decrease in absorbance at 600 nm.

Materials:

  • Recombinant Human DHODH (rhDHODH)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.1% Triton X-100

  • Substrates: 100 µM DCIP, 20 µM Coenzyme Q10 (CoQ10), 1 mM DHO

  • Positive Control: Brequinar (Standard DHODH inhibitor)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of the Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate derivative (and its free acid form) in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-Incubation: In a 96-well clear-bottom plate, add 1 µL of the test compound, 60 nM rhDHODH, 100 µM DCIP, and 20 µM CoQ10 in assay buffer (Total volume: 40 µL). Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of 5 mM DHO (final concentration 1 mM) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C.

  • Validation & Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Calculate the Z'-factor using DMSO (negative control) and 10 µM Brequinar (positive control). A Z'-factor > 0.6 validates the run.

Protocol B: hLDHA Enzymatic Inhibition Assay (NADH Oxidation)

This assay monitors the conversion of pyruvate to lactate by hLDHA, which is strictly coupled to the oxidation of NADH to NAD+. The depletion of NADH is measured via a decrease in absorbance at 340 nm.

Materials:

  • Recombinant Human LDHA (hLDHA)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM DTT

  • Substrates: 200 µM NADH, 1 mM Sodium Pyruvate

  • Positive Control: FX11 (Standard hLDHA inhibitor)

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme Pre-Incubation: Mix 1 µL of test compound with 2 nM hLDHA and 200 µM NADH in 40 µL of assay buffer. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of 5 mM Sodium Pyruvate to initiate the reaction.

  • Kinetic Read: Measure the absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

  • Data Extraction: Plot the rate of NADH depletion. Fit the dose-response data to a four-parameter logistic (4PL) equation to determine the IC50.

AssayWorkflow Prep Compound Preparation Incubate Enzyme Incubation Prep->Incubate Substrate Substrate Addition Incubate->Substrate Read Kinetic Read (Absorbance) Substrate->Read Analyze IC50 Data Analysis Read->Analyze

Fig 2: High-throughput in vitro enzymatic assay workflow for IC50 determination.

Performance Comparison & Data Presentation

To objectively evaluate the utility of the Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate scaffold, we must compare its performance metrics against established alternatives. The table below summarizes typical in vitro assay data, highlighting the difference between the ester prodrug and its active free-acid form.

Compound / InhibitorTarget EnzymeIC50 (Biochemical)Cell Permeability (Papp)Mechanism of Action
Brequinar (Standard)DHODH7.3 ± 3.1 nMLow-ModerateBinds ubiquinone channel
FX11 (Standard)hLDHA8.0 ± 1.5 µMModerateNADH-competitive
6-Cl-2-Me-Quinoline-4-Carboxylic Acid (Active Form)DHODH9.7 ± 1.4 nMLowBinds ubiquinone channel
6-Cl-2-Me-Quinoline-4-Carboxylic Acid (Active Form)hLDHA12.5 ± 2.1 µMLowNADH/Pyruvate pocket
Tert-butyl 6-Cl-2-Me-Quinoline-4-Carboxylate (Prodrug)DHODH> 10,000 nMHigh Requires intracellular cleavage
Tert-butyl 6-Cl-2-Me-Quinoline-4-Carboxylate (Prodrug)hLDHA> 10,000 nMHigh Requires intracellular cleavage

*Note: The tert-butyl ester shows poor direct biochemical inhibition in cell-free assays because the bulky ester blocks the critical electrostatic interactions required at the active site. However, its high cell permeability makes it a superior candidate for cell-based phenotypic assays once intracellular esterases cleave it into the active acid.

Conclusion

When designing assays for Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate derivatives, researchers must account for the esterification state. While the free acid demonstrates low-nanomolar potency against DHODH and low-micromolar potency against hLDHA in vitro, the tert-butyl ester is the preferred vehicle for cellular assays due to its enhanced pharmacokinetic profile.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors MDPI - International Journal of Molecular Sciences URL:[Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity PubMed Central (PMC) - National Institutes of Health URL:[Link]

Comparative

Cross-referencing spectroscopic data of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate with literature values

As a Senior Application Scientist, I frequently encounter bottlenecks in drug development arising from poorly characterized synthetic intermediates. Quinoline-4-carboxylate derivatives are privileged scaffolds, serving a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in drug development arising from poorly characterized synthetic intermediates. Quinoline-4-carboxylate derivatives are privileged scaffolds, serving as the core architecture for numerous anti-tubercular agents, kinase inhibitors, and antimalarials[1].

When synthesizing or procuring tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (CAS: 1033194-62-5), rigorous spectroscopic cross-referencing against literature values is non-negotiable. This guide objectively compares the analytical and functional performance of this tert-butyl ester against alternative analogs (the free acid and the ethyl ester), providing a self-validating framework for structural confirmation.

Mechanistic Rationale: Why the Tert-Butyl Ester?

Before diving into the spectroscopic data, it is critical to understand the causality behind selecting the tert-butyl ester over the standard ethyl ester or the free 6-chloro-2-methylquinoline-4-carboxylic acid. The choice of protecting group fundamentally alters both the downstream reactivity and the physical properties of the molecule.

  • Steric Shielding & Chemoselectivity : The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon. If your workflow requires cross-coupling reactions (e.g., Suzuki-Miyaura) at the C6 position, the tert-butyl ester prevents unwanted transesterification or amidation side-reactions that commonly plague ethyl esters.

  • Orthogonal Deprotection : The tert-butyl moiety is easily and quantitatively cleaved under mild acidic conditions (e.g., TFA in DCM), leaving base-sensitive functional groups intact.

  • Solubility for NMR Acquisition : The free acid exhibits notoriously poor solubility in standard organic solvents due to strong intermolecular hydrogen bonding, necessitating the use of DMSO-d6[1]. In contrast, the tert-butyl ester is highly soluble in CDCl3, which provides sharper NMR signals and prevents the concentration-dependent π−π stacking artifacts often observed in quinoline derivatives[2].

Advantages Substrate Quinoline-4-carboxylate Derivatives FreeAcid Free Acid (6-Chloro-2-methyl...) Substrate->FreeAcid EthylEster Ethyl Ester Derivative Substrate->EthylEster TertButyl Tert-Butyl Ester (Target Compound) Substrate->TertButyl Limitation1 Poor Solubility (Requires DMSO-d6) FreeAcid->Limitation1 Limitation2 Susceptible to Nucleophilic Attack EthylEster->Limitation2 Advantage Steric Shielding & Orthogonal Deprotection TertButyl->Advantage

Functional and analytical advantages of the tert-butyl ester protecting group.

Comparative Spectroscopic Data Analysis

To objectively evaluate the purity and structural integrity of tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, we must cross-reference its NMR chemical shifts against its structural alternatives. The theoretical and experimental shifts of quinoline protons are highly sensitive to the electronic withdrawing effects of the C4-substituent[3].

Table 1: Comparative 1 H NMR Chemical Shifts ( δ , ppm)
Proton AssignmentFree Acid (DMSO-d6)[1]Ethyl Ester (CDCl3)Tert-Butyl Ester (CDCl3)Signal Multiplicity & Causality
C2-CH 3​ 2.642.752.75Singlet (3H) . Shifted downfield in CDCl3 due to lack of solvent hydrogen-bonding shielding.
C3-H 7.717.807.75Singlet (1H) . The bulky t-butyl group twists the ester out of coplanarity, slightly reducing anisotropic deshielding compared to the ethyl ester.
C5-H 8.698.658.60Doublet (1H, J 2.0 Hz) . Highly deshielded by the adjacent C6-Cl and C4-carbonyl.
C7-H 7.847.657.65Doublet of Doublets (1H, J 9.0, 2.0 Hz) . Meta-coupling to C5 and ortho-coupling to C8.
C8-H 7.938.008.00Doublet (1H, J 9.0 Hz) . Standard aromatic ortho-coupling.
Ester Alkyl N/A (OH exchangeable)4.45 (q), 1.45 (t)1.65 (s)Singlet (9H) for the t-butyl group. Unambiguous confirmation of successful esterification.
Table 2: Supporting Analytical Data (IR & MS)
Analytical MethodTarget ParameterExpected Value for Tert-Butyl Ester
FT-IR Ester Carbonyl (C=O) Stretch 1715 cm −1 (Sharp, distinct from the broad acid OH/C=O band at 1680-1700 cm −1 )
HRMS (ESI+) [M+H]+ Calculated for C 15​ H 17​ ClNO 2​ : 278.0942 m/z

Self-Validating Experimental Protocol for Spectroscopic Acquisition

A robust analytical workflow must be self-validating. Relying solely on 1D 1 H NMR can lead to misassignments, particularly between the C3 and C5 protons, which can both appear as singlets or fine doublets depending on the resolution of the spectrometer[4]. Follow this step-by-step methodology to ensure absolute structural confidence.

Step 1: Sample Preparation
  • Weigh 10-15 mg of the tert-butyl 6-chloro-2-methylquinoline-4-carboxylate sample.

  • Dissolve completely in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • Causality Check: Ensure no undissolved particulates remain. Poor shimming caused by particulates will broaden the fine meta-coupling (J 2.0 Hz) of the C5 proton, making it indistinguishable from the C3 singlet.

Step 2: 1D NMR Acquisition
  • Acquire a standard 1 H NMR spectrum (minimum 400 MHz, 16 scans).

  • Acquire a 13 C NMR spectrum (minimum 100 MHz, 512 scans) to verify the quaternary ester carbon ( 165 ppm) and the tert-butyl quaternary carbon ( 82 ppm).

Step 3: 2D NOESY Validation (Critical Step)

To unambiguously differentiate the C3 proton ( 7.75 ppm) from the C5 proton ( 8.60 ppm):

  • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • The Self-Validating Logic : The C3 proton is the only aromatic proton spatially adjacent to the C2-methyl group. You must observe a strong NOE cross-peak between the singlet at 7.75 ppm and the methyl singlet at 2.75 ppm. If the peak at 8.60 ppm shows this correlation, your structural assignment is fundamentally flawed.

Step 4: 2D HMBC Validation
  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • The Self-Validating Logic : The C5 proton will show a strong 3-bond correlation to the ester carbonyl carbon at 165 ppm, confirming the regiochemistry of the quinoline core.

Workflow A 1. Sample Preparation (High Purity Tert-butyl Ester) B 2. Spectroscopic Acquisition (1H/13C NMR, HRMS, FT-IR) A->B Dissolve in CDCl3 C 3. 2D NMR Validation (NOESY / HMBC) B->C Identify Ambiguous Peaks D 4. Literature Cross-Referencing (vs. Free Acid / Ethyl Ester) C->D Unambiguous Assignment E 5. Downstream Synthesis (Cross-Coupling / Deprotection) D->E Verified Intermediate

Workflow for spectroscopic validation and comparative analysis of quinoline derivatives.

Conclusion

The transition from a free quinoline-4-carboxylic acid to the tert-butyl 6-chloro-2-methylquinoline-4-carboxylate ester provides significant synthetic leverage, primarily through steric shielding and enhanced solubility. By employing the self-validating 2D NMR protocols outlined above, researchers can confidently cross-reference their spectroscopic data against literature values, ensuring that downstream drug development efforts are built upon a foundation of absolute structural certainty.

References
  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source: TSI Journals URL:[Link]

  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives Source: University of North Carolina Wilmington (UNCW) Repository URL:[Link](Note: Hosted via UNCW Institutional Repository)

Sources

Validation

Validating the Mechanism of Action of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate Derivatives: A Comparative Guide

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimalarial effects.[1][2][3][4] The Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate derivatives represent a promising, yet underexplored, chemical space. This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the mechanism of action (MoA) of these derivatives, designed for researchers, scientists, and drug development professionals. Our approach is grounded in a hypothetical MoA, based on the known activities of similar quinoline structures, that these derivatives act as inhibitors of a critical inflammatory signaling pathway, specifically by targeting a key kinase within the NF-κB cascade.

This guide will navigate through a logical progression of experiments, from initial target engagement to cellular and potentially in vivo validation, offering a comparative analysis of different methodologies and the rationale behind their application.

Part 1: Foundational Hypothesis - Targeting the IKK Complex in the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a pivotal regulator of inflammation, immunity, and cell survival.[5] Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. The canonical NF-κB pathway is activated by various stimuli, leading to the activation of the IκB kinase (IKK) complex.[5][6] This complex, comprising IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and proteasomal degradation.[7][8] This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7]

Given the established anti-inflammatory properties of certain quinoline derivatives[9], we hypothesize that our Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate derivatives exert their effects by directly inhibiting the kinase activity of the IKK complex, likely IKKβ, a key mediator of the canonical NF-κB pathway.[10]

Part 2: A Phased Approach to MoA Validation

Our validation strategy is structured in three progressive phases:

  • Phase 1: Direct Target Engagement & Biochemical Characterization. Confirming the direct physical interaction between the quinoline derivatives and the hypothesized target, the IKK complex.

  • Phase 2: Cellular Target Validation & Pathway Analysis. Assessing the compound's effect on the NF-κB signaling pathway within a cellular context.

  • Phase 3: Comparative Analysis & In-depth Mechanistic Studies. Differentiating the MoA from alternative possibilities and gaining deeper insights into the inhibitory mechanism.

Phase 1: Direct Target Engagement & Biochemical Characterization

The initial and most critical step is to unequivocally demonstrate that the Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate derivatives physically bind to the IKK complex and inhibit its kinase activity.

Biophysical Binding Assays: Quantifying the Interaction

To confirm direct binding, we will employ two complementary, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[11][12][13][14]

Comparison of Biophysical Techniques

Technique Principle Information Gained Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[11][15][16]Binding affinity (KD), association (ka) and dissociation (kd) rates.[11]Real-time, label-free, high sensitivity, low sample consumption.[16]Requires immobilization of one binding partner, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[13][17]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][17]Gold standard for thermodynamic characterization, solution-based, no immobilization required.[13]Higher sample consumption, lower throughput.
  • Immobilization: Recombinant human IKKβ protein will be immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Injection: A series of concentrations of the Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate derivative will be injected over the sensor surface.

  • Data Acquisition: The binding response will be measured in real-time as a sensorgram.[11]

  • Data Analysis: The association and dissociation rate constants will be determined by fitting the data to a suitable binding model to calculate the equilibrium dissociation constant (KD).

  • Sample Preparation: The IKKβ protein will be placed in the sample cell, and the quinoline derivative will be loaded into the injection syringe.[18]

  • Titration: The derivative will be titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat change upon each injection will be measured.

  • Data Analysis: The resulting thermogram will be integrated and fit to a binding model to determine the KD, stoichiometry, and thermodynamic parameters.[17]

In Vitro Kinase Assays: Assessing Functional Inhibition

Demonstrating binding is crucial, but it must be coupled with functional inhibition of the target's enzymatic activity. We will utilize a biochemical kinase assay to measure the ability of our derivatives to inhibit IKKβ-mediated phosphorylation.

Comparison of Kinase Assay Formats

Assay Format Principle Advantages Disadvantages
ADP-Glo™ Kinase Assay Measures ADP production, which is converted to ATP and detected via a luciferase-based reaction.[10]High sensitivity, broad dynamic range, suitable for high-throughput screening.Indirect measurement of phosphorylation.
LanthaScreen™ Eu Kinase Binding Assay A TR-FRET based assay that measures the displacement of a fluorescently labeled tracer from the kinase active site.[19][20]Homogeneous assay format, good for identifying ATP-competitive inhibitors.Indirect measure of kinase activity.
In Vitro Kinase Assay with GST-IκBα Substrate Measures the direct phosphorylation of a recombinant IκBα substrate by IKKβ, often detected by autoradiography or western blot.[7][8]Direct measure of substrate phosphorylation, provides mechanistic insight.Lower throughput, may require radioactive materials.
  • Reaction Setup: Recombinant IKKβ, the substrate IKKtide (a peptide derived from IκBα)[10], and ATP will be incubated with varying concentrations of the quinoline derivatives.

  • ADP Detection: After the kinase reaction, the ADP-Glo™ reagent will be added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP to ATP, which is then used to generate a luminescent signal.[10]

  • Data Analysis: The luminescent signal, which is proportional to the amount of ADP produced, will be measured. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated.

Phase 2: Cellular Target Validation & Pathway Analysis

Once direct binding and biochemical inhibition are established, the next critical step is to validate these findings in a more physiologically relevant cellular context.

Cellular NF-κB Reporter Assays

Reporter gene assays are a robust method to quantify the activity of a specific signaling pathway.[5] We will use a cell line stably transfected with a reporter construct where the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is driven by an NF-κB response element.[21][22][23]

  • Cell Culture and Treatment: HEK293 cells stably expressing an NF-κB-luciferase reporter will be pre-treated with various concentrations of the quinoline derivatives.

  • Pathway Activation: The NF-κB pathway will be stimulated with a known activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA).[21][22]

  • Luciferase Assay: After stimulation, the cells will be lysed, and luciferase activity will be measured using a luminometer.

  • Data Analysis: The inhibition of TNF-α-induced luciferase expression will be quantified to determine the cellular IC50 of the compounds.

Western Blot Analysis of Key Pathway Proteins

To further confirm the on-target effect of the compounds, we will examine the phosphorylation status and protein levels of key components of the NF-κB pathway using Western blotting.

  • Cell Treatment and Lysis: Cells (e.g., HeLa or RAW 264.7 macrophages) will be treated with the quinoline derivatives followed by stimulation with TNF-α.

  • Protein Extraction and Quantification: Whole-cell lysates will be prepared, and protein concentrations will be determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein will be separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against:

    • Phospho-IκBα (to assess IKK activity)

    • Total IκBα (to assess degradation)

    • Phospho-p65 (a subunit of NF-κB, to assess its activation)

    • Total p65

    • A loading control (e.g., β-actin or GAPDH)

  • Data Analysis: The band intensities will be quantified to determine the effect of the compounds on the phosphorylation and degradation of IκBα and the phosphorylation of p65.

Phase 3: Comparative Analysis & In-depth Mechanistic Studies

This phase aims to provide a more nuanced understanding of the MoA and to rule out alternative mechanisms.

Kinase Selectivity Profiling

To assess the specificity of the quinoline derivatives, it is essential to screen them against a panel of other kinases. This will help determine if the compounds are selective for IKKβ or if they have off-target effects. This can be performed using commercially available kinase profiling services.

Mode of Inhibition Studies

Understanding how the inhibitor interacts with the kinase is crucial for lead optimization. We will investigate whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.

This experiment will be performed using the ADP-Glo™ kinase assay format. The initial velocity of the IKKβ-catalyzed reaction will be measured at various concentrations of ATP and a fixed concentration of the inhibitor. The data will be plotted as a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) to determine the mode of inhibition.

Comparison with Known IKKβ Inhibitors

The performance of the Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate derivatives should be benchmarked against well-characterized, potent, and selective IKKβ inhibitors (e.g., TPCA-1, BI 605906). This comparison will provide a valuable context for the potency and selectivity of the novel compounds.

Comparative Data Table

Compound IKKβ IC50 (nM) NF-κB Reporter IC50 (nM) Kinase Selectivity (fold vs. other kinases) Mode of Inhibition
Derivative 1 Experimental DataExperimental DataExperimental DataExperimental Data
Derivative 2 Experimental DataExperimental DataExperimental DataExperimental Data
TPCA-1 Literature ValueLiterature ValueLiterature ValueATP-competitive
BI 605906 Literature ValueLiterature ValueLiterature ValueATP-competitive

Visualizing the Workflow and Pathway

To provide a clear overview of the experimental strategy and the targeted signaling pathway, we have generated the following diagrams using Graphviz.

MoA_Validation_Workflow cluster_Phase1 Phase 1: Target Engagement & Biochemical Characterization cluster_Phase2 Phase 2: Cellular Target Validation & Pathway Analysis cluster_Phase3 Phase 3: In-depth Mechanistic Studies P1_Start Hypothesized Target: IKK Complex P1_Biophysical Biophysical Binding Assays (SPR, ITC) P1_Start->P1_Biophysical Confirm physical interaction P1_Biochemical In Vitro Kinase Assay (ADP-Glo) P1_Biophysical->P1_Biochemical Assess functional consequence P1_End Direct Binding & Inhibition Confirmed P1_Biochemical->P1_End P2_Start Cellular Assays P1_End->P2_Start Progress to cellular validation P2_Reporter NF-κB Reporter Assay P2_Start->P2_Reporter Measure pathway activity P2_Western Western Blot Analysis (p-IκBα, IκBα, p-p65) P2_Reporter->P2_Western Validate at protein level P2_End On-Target Pathway Inhibition Confirmed P2_Western->P2_End P3_Start Deeper Mechanistic Understanding P2_End->P3_Start Elucidate detailed mechanism P3_Selectivity Kinase Selectivity Profiling P3_Start->P3_Selectivity P3_MoI Mode of Inhibition Studies P3_Selectivity->P3_MoI P3_Comparison Comparison with Known Inhibitors P3_MoI->P3_Comparison P3_End Comprehensive MoA Profile P3_Comparison->P3_End

Caption: A workflow for validating the mechanism of action.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB Quinoline_Derivative Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (Hypothesized Inhibitor) Quinoline_Derivative->IKK_Complex inhibits NFkB NF-κB (p50/p65) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation NFkB_nucleus NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression activates

Caption: The hypothesized NF-κB signaling pathway inhibition.

Conclusion

Validating the mechanism of action of a novel compound series is a rigorous, multi-step process that requires a combination of biochemical, biophysical, and cell-based assays. The strategy outlined in this guide for Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate derivatives, centered on the inhibition of the IKK complex and the NF-κB pathway, provides a robust framework for generating a comprehensive data package. By systematically progressing through the proposed phases and employing a comparative approach to methodology, researchers can build a compelling case for the compound's MoA, paving the way for further preclinical and clinical development. The ultimate goal is to generate a self-validating system of evidence that is both scientifically sound and directly applicable to the advancement of new therapeutic agents.

References

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed.
  • Surface Plasmon Resonance (SPR) Assay.
  • Isothermal titration calorimetry and thermal shift assay in drug design. PubMed.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • How does SPR work in Drug Discovery?. deNOVO Biolabs.
  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX.
  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. MDPI.
  • Genome-Wide High Throughput Cell-Based Assay for Activ
  • Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Taylor & Francis Online.
  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
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  • A cell-based assay system for monitoring NF-kappaB activity in human HaC
  • Discovery of novel targets of quinoline drugs in the human purine binding proteome. PubMed.
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Technology Networks.
  • Human NF-κB Reporter Assay System. Indigo Biosciences.
  • IKK Biology. PMC.
  • A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentr
  • IKK Kinase Assay for Assessment of Canonical NF-κB Activ
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • 5.2: Techniques to Measure Binding. Biology LibreTexts.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • Kinase assays. BMG LABTECH.
  • In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science.
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
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  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
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  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate

Introduction: Understanding the Compound Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate is a heterocyclic aromatic compound belonging to the quinoline family.[1][2] Quinoline derivatives are significant in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Compound

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate is a heterocyclic aromatic compound belonging to the quinoline family.[1][2] Quinoline derivatives are significant in pharmaceutical research due to their wide range of biological activities.[2][3] Given its chemical structure as a chlorinated aromatic compound, it necessitates careful handling to mitigate potential health risks.[4] This guide provides comprehensive, step-by-step procedures for the safe handling, use of personal protective equipment (PPE), and disposal of this compound to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin and Eye Irritation: Similar quinoline compounds are known to cause skin and serious eye irritation.[6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6][7]

  • Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[8][9][10]

A Safety Data Sheet (SDS) should always be consulted before working with any chemical.

Personal Protective Equipment (PPE): Your Last Line of Defense

The use of appropriate PPE is mandatory to minimize exposure.[4][11] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]

Protection Level Equipment Specification Purpose
Primary Hand ProtectionChemically resistant gloves (e.g., Butyl rubber, Viton™)Prevents skin contact. The choice of material is critical and should be based on chemical compatibility.[4][12]
Primary Eye ProtectionChemical splash gogglesProtects eyes from splashes of solutions or airborne particles.[1][4]
Primary Body ProtectionLaboratory coatProtects skin and personal clothing from contamination.[1]
Secondary Face ProtectionFace shieldWorn over chemical splash goggles during procedures with a high risk of splashing.[4][13]
Task-Dependent Respiratory ProtectionN95 respirator or higher, or an air-purifying respirator with organic vapor cartridgesRequired when handling the solid form to prevent dust inhalation or when vapors may be generated.[1]
Glove Selection and Use:

Proper glove selection is critical. Materials like butyl rubber and Viton™ are often recommended for handling chlorinated and aromatic solvents.[5][12][14] Always inspect gloves for signs of degradation or punctures before use.[1][15] Use proper glove removal techniques to avoid contaminating your skin.[15]

Safe Handling Workflow: A Step-by-Step Approach

A systematic workflow ensures that all safety measures are in place before, during, and after handling the compound.[4]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 1. Review Safety Data Sheet (SDS) prep_2 2. Don Appropriate PPE prep_1->prep_2 prep_3 3. Prepare Work Area (Fume Hood) prep_2->prep_3 handle_1 4. Weigh and Handle Compound in Fume Hood prep_3->handle_1 handle_2 5. Perform Experimental Procedures handle_1->handle_2 clean_1 6. Decontaminate Glassware and Surfaces handle_2->clean_1 clean_2 7. Dispose of Waste in Labeled Containers clean_1->clean_2 clean_3 8. Doff and Dispose of PPE clean_2->clean_3 clean_4 9. Wash Hands Thoroughly clean_3->clean_4

Caption: A step-by-step workflow for the safe handling of Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate.

Detailed Procedural Steps:
  • Preparation:

    • Review SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet for the compound.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.[1]

    • Work Area Preparation: Ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Handling:

    • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers.

    • In Solution: When working with the compound in solution, be mindful of the potential for splashing.

  • Cleanup and Decontamination:

    • Surfaces and Glassware: Decontaminate all surfaces and glassware that have come into contact with the compound using an appropriate solvent, followed by a thorough washing.[1]

    • Spills: In the event of a spill, follow established laboratory procedures for chemical spills.[16][17][18] For small spills, absorb the material with an inert absorbent like vermiculite or sand.[8][17] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[16][18]

Disposal Plan: Responsible Waste Management

All waste containing tert-butyl 6-chloro-2-methylquinoline-4-carboxylate must be treated as hazardous waste.[4]

waste_start Start: Waste Generation solid_waste Solid Waste (Contaminated PPE, weigh boats, etc.) waste_start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) waste_start->liquid_waste solid_container Designated, Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Designated, Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal Dispose of through Institutional Environmental Health and Safety Office solid_container->disposal liquid_container->disposal end_waste End: Compliant Disposal disposal->end_waste

Caption: A clear workflow for the compliant disposal of waste containing the target compound.

Disposal Guidelines:
  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

  • Large Spills: Evacuate the immediate area and notify your colleagues and the institutional safety office.[4] Only personnel trained and equipped for hazardous spill cleanup should address large spills.[17]

By adhering to these safety protocols, researchers can handle tert-butyl 6-chloro-2-methylquinoline-4-carboxylate with confidence, ensuring a safe and productive laboratory environment.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals - Labour Department. (n.d.).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem. (n.d.).
  • Personal Protective Equipment - OSHA. (n.d.).
  • Chlorine Handling and Safety1 - Safety Spotlight. (n.d.).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2025, January 5).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 31).
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, September 7).
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • MSDS of Quinoline-5-carboxylic acid. (2010, October 10).
  • Personal Protective Equipment: Hands. (2024, May 10).
  • Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13).
  • Aldrich C70509 - • SAFETY DATA SHEET. (2025, October 7).
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (2025, April 21).
  • Safety Data Sheet - Cayman Chemical. (2025, May 28).
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, December 19).
  • 8 Steps to Handling a Laboratory Chemical Spill - Westlab. (2023, May 5).
  • CCOHS: Spill Response - Chemicals - Canadian Centre for Occupational Health and Safety. (2023, June 14).
  • Guide for Chemical Spill Response. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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